3,4,5-Tris(benzyloxy)benzyl Alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3,4,5-tris(phenylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPHSYJOSSBILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464951 | |
| Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79831-88-2 | |
| Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Solubility Landscape of 3,4,5-Tris(benzyloxy)benzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Building Block
3,4,5-Tris(benzyloxy)benzyl alcohol is a key organic intermediate characterized by a central benzene ring functionalized with a hydroxymethyl group and three benzyloxy substituents.[1][2] This unique structure, featuring both a polar hydroxyl group and bulky, nonpolar benzyloxy groups, imparts a distinct solubility profile that is critical for its application in various synthetic pathways. Its utility is particularly noted in the synthesis of complex molecules and in the field of proteomics research.[2] Understanding its solubility in a range of organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.
Physicochemical Properties of this compound
A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 79831-88-2 | [1][2] |
| Molecular Formula | C₂₈H₂₆O₄ | [1][2] |
| Molecular Weight | 426.51 g/mol | [2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 105.0 to 108.0 °C | |
| Boiling Point (Predicted) | 601.8 ± 50.0 °C | [4] |
| Density (Predicted) | 1.193 ± 0.06 g/cm³ | [4] |
Solubility Profile: A Comprehensive Overview
The solubility of this compound is a direct consequence of its molecular architecture. The presence of three large, nonpolar benzyloxy groups dominates its character, rendering it generally more soluble in nonpolar and moderately polar organic solvents. The single polar hydroxyl group provides a site for hydrogen bonding, allowing for slight solubility in some polar solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale and Supporting Evidence |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Published data indicates slight solubility.[4] The polar aprotic nature of DMSO can interact with the hydroxyl group, but the large nonpolar region of the molecule limits extensive solvation. |
| Acetone | Soluble | The parent compound, benzyl alcohol, is miscible with acetone. Given the large organic structure of the target molecule, good solubility is anticipated due to favorable dipole-dipole interactions and the ability of acetone to accommodate the nonpolar benzyloxy groups. | |
| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving many organic compounds. It is expected to effectively solvate the large nonpolar benzyloxy groups. | |
| Polar Protic | Methanol | Slightly Soluble | Published data indicates slight solubility.[4] While the hydroxyl group can engage in hydrogen bonding with methanol, the three bulky benzyloxy groups create significant steric hindrance and a large nonpolar surface area, limiting solubility. A structurally similar compound, 3,4,5-Tris(octadecyloxy)benzyl alcohol, is insoluble in methanol.[5] |
| Ethanol | Sparingly Soluble to Slightly Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. However, the increased nonpolar character of the ethyl group in ethanol compared to the methyl group in methanol may slightly improve the solvation of the nonpolar regions of the target molecule. Benzyl alcohol itself is miscible with ethanol.[6][7] | |
| Isopropanol | Sparingly Soluble to Slightly Soluble | Isopropanol is less polar than ethanol and may offer slightly better solvation for the nonpolar benzyloxy groups. | |
| Water | Insoluble | The molecule's predominantly nonpolar character, due to the three benzyl groups and the phenyl ring, far outweighs the influence of the single hydroxyl group, making it hydrophobic. | |
| Nonpolar | Dichloromethane (DCM) | Soluble | A structurally analogous compound, 3,4,5-Tris(octadecyloxy)benzyl alcohol, is soluble in dichloromethane.[5] DCM is an excellent solvent for many organic compounds with large nonpolar components. |
| Tetrahydrofuran (THF) | Soluble | 3,4,5-Tris(octadecyloxy)benzyl alcohol is reported to be soluble in THF.[5] THF's ability to act as a weak Lewis base and its moderate polarity make it a good solvent for this type of molecule. | |
| Toluene | Soluble | The aromatic nature of toluene will have favorable π-stacking interactions with the benzene rings of the benzyloxy groups, promoting solubility. Benzyl alcohol is soluble in toluene. | |
| Hexane | Sparingly Soluble to Insoluble | Hexane is a nonpolar aliphatic solvent. While it can solvate the nonpolar benzyloxy groups, the overall polarity from the ether linkages and the hydroxyl group may limit solubility. Benzyl alcohol has limited solubility in hexane. | |
| Benzene | Soluble | Similar to toluene, the aromatic nature of benzene will lead to favorable interactions with the benzyloxy groups. 3,4,5-Tris(octadecyloxy)benzyl alcohol is soluble in benzene.[5] |
Factors Influencing Solubility
The solubility of this compound is a delicate balance between its constituent parts:
-
Dominance of Nonpolar Character: The three benzyloxy groups contribute significantly to the molecule's large, nonpolar surface area. This makes it readily soluble in solvents that can effectively solvate these hydrophobic regions, such as aromatic and chlorinated solvents.
-
The Role of the Hydroxyl Group: The presence of the -CH₂OH group introduces a site for hydrogen bonding. This allows for limited interaction with polar protic solvents. However, this single polar group is largely overshadowed by the nonpolar bulk of the molecule.
-
"Like Dissolves Like": This fundamental principle is clearly demonstrated in the predicted solubility profile. Nonpolar and moderately polar solvents are expected to be the most effective at dissolving this compound, while highly polar solvents like water are poor solvents.
Experimental Protocol for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their solvent of choice, the following robust, step-by-step protocol is provided.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Small vials or test tubes with caps
-
Analytical balance
-
Vortex mixer
-
Temperature-controlled water bath or heating block
-
Pipettes and graduated cylinders
Experimental Workflow:
Caption: Experimental workflow for determining the solubility of this compound.
Procedure:
-
Preparation:
-
Accurately weigh a small amount (e.g., 10 mg) of this compound and place it into a clean, dry vial.
-
Add a specific volume (e.g., 1 mL) of the chosen organic solvent to the vial.
-
-
Mixing and Equilibration:
-
Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) to ensure consistent temperature.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 hours, with intermittent shaking to ensure equilibrium is reached.
-
-
Observation and Analysis:
-
After the equilibration period, visually inspect the vial.
-
Soluble: If the solid has completely dissolved, the compound is soluble at that concentration. To determine the saturation point, incrementally add more solute and repeat the mixing and equilibration steps until a solid precipitate remains.
-
Slightly Soluble/Insoluble: If undissolved solid is present, the solution is saturated.
-
-
-
Semi-Quantitative Determination (Optional):
-
If a more precise measure of solubility is required, carefully filter the saturated solution to separate the undissolved solid.
-
Dry the undissolved solid and weigh it.
-
The difference between the initial mass of the solute and the mass of the undissolved solid will give the amount of solute dissolved in the known volume of solvent, from which the solubility can be calculated (e.g., in mg/mL).
-
Applications in Research and Development
The utility of this compound is primarily as a versatile intermediate in organic synthesis. Its protected hydroxyl groups and the reactive benzyl alcohol moiety make it a valuable building block for the synthesis of more complex molecules. In the context of drug discovery and development, benzylic alcohols are of interest for their potential to be metabolized, and understanding their synthesis is crucial.[8] The parent compound, benzyl alcohol, finds wide application as a solvent, preservative, and solubilizing agent in pharmaceutical formulations.[9] While specific applications for the tris(benzyloxy) derivative are less documented, its structural motifs suggest its potential use in:
-
Dendrimer Synthesis: The trifunctional nature of the core makes it a suitable starting point for the construction of dendrimeric structures.
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Protecting Group Chemistry: It can be used to introduce the 3,4,5-tris(benzyloxy)benzyl group as a protecting group for other functional moieties.
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Synthesis of Biologically Active Molecules: As a precursor to compounds with potential applications in medicinal chemistry.
Conclusion
This compound presents a solubility profile that is dominated by its significant nonpolar character, leading to good solubility in a range of nonpolar and moderately polar organic solvents. Its utility as a synthetic intermediate is directly tied to its solubility, which dictates the choice of reaction conditions and purification strategies. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvent systems, thereby enabling its effective integration into their research and development workflows. As the demand for complex and novel molecules grows, a thorough understanding of the properties of such versatile building blocks will remain a cornerstone of scientific advancement.
References
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U.S. Pharmacopeia. (2016, November 14). Benzyl Alcohol, NF. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
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ResearchGate. (2025, August 6). Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. Retrieved from [Link]
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PubChem. (n.d.). (3,4,5-Tris(benzyloxy)phenyl)methanol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzyl alcohol with Toluene and Water. In IUPAC-NIST Solubilities Database. Retrieved from [Link]
- The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol.
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Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18331–18335. [Link]
- Google Patents. (n.d.). US5883290A - Process for producing benzyl acetate and benzyl alcohol.
- Supporting Information for In Situ Activation of Benzyl Alcohols with XtalFluor-E. (n.d.).
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LookChem. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzyl alcohol with Hexane (n-hexane) and Water. In IUPAC-NIST Solubilities Database. Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Benzyl Alcohol used for?. Retrieved from [Link]
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Sciencemadness Wiki. (2023, September 9). Benzyl alcohol. Retrieved from [Link]
- U.S. Pharmacopeia. (2016, November 14). BRIEFING Benzyl Alcohol, NF 20 page 2514 and page 2855 of PF 27(4) [July–Aug. 2001].
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Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis of 3,4,5-Tris(benzyloxy)benzyl Alcohol: A Core Building Block for Dendrimer Chemistry and Drug Delivery
Abstract
3,4,5-Tris(benzyloxy)benzyl alcohol is a pivotal precursor in the synthesis of functionalized dendrimers and as a key linker in drug delivery systems. Its unique structure, featuring a central benzyl alcohol moiety flanked by three benzyloxy groups, provides a versatile platform for further chemical elaboration. This guide provides an in-depth, technically-focused overview of its synthesis, grounded in established chemical principles and supported by peer-reviewed literature. We will explore the most common and efficient synthetic route, delving into the mechanistic underpinnings of each reaction, providing detailed experimental protocols, and offering insights based on practical laboratory experience.
Introduction: The Strategic Importance of this compound
The target molecule, this compound, often referred to as a G1-OH dendron, is of significant interest in materials science and medicinal chemistry. The three peripheral benzyloxy groups serve as protective functionalities or as points for further modification, while the primary alcohol at the focal point allows for covalent attachment to core molecules or active pharmaceutical ingredients (APIs). The benzyl ether linkages are notably stable under a wide range of chemical conditions, yet can be cleaved under specific hydrogenolysis conditions, offering a strategic advantage in multi-step synthetic campaigns.
The most reliable and widely adopted synthetic strategy commences from readily available and inexpensive starting materials, either gallic acid or its corresponding methyl ester, methyl gallate. The overall transformation involves two key steps:
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Perbenzylation: The exhaustive protection of the three phenolic hydroxyl groups as benzyl ethers.
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Reduction: The selective reduction of the carboxylic acid or ester functionality to the primary alcohol.
This guide will focus on this robust and scalable two-step sequence.
Retrosynthetic Analysis and Strategy
A retrosynthetic approach logically deconstructs the target molecule to identify a feasible synthetic pathway from simple precursors. The primary C-O bonds of the benzyl ethers are disconnected, leading back to a gallic acid derivative and benzyl bromide. The focal alcohol is similarly traced back to a more oxidized carbonyl functional group, such as an ester. This analysis points directly to methyl gallate as an ideal starting material.
Caption: Retrosynthetic pathway for this compound.
Synthesis Pathway: A Detailed Walkthrough
The forward synthesis, as informed by our retrosynthetic analysis, is a two-stage process. We will examine each stage in detail, focusing on the mechanistic rationale for the chosen reagents and conditions.
Stage 1: Perbenzylation of Methyl Gallate
The first step is the protection of the three acidic phenolic hydroxyl groups of methyl gallate via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyls by a suitable base to form phenoxide ions, which then act as nucleophiles, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction.
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Choice of Base and Solvent: A moderately strong base is required to deprotonate the phenols (pKa ≈ 8-10) without hydrolyzing the methyl ester. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice; it is inexpensive, easy to handle, and sufficiently basic to facilitate the reaction. The reaction is typically run in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF). Acetone is often preferred for easier workup, as it can be readily removed under reduced pressure. DMF can lead to faster reaction rates due to its higher boiling point and excellent ability to solvate cations, but its removal can be more challenging.
-
Stoichiometry and Control: An excess of both benzyl bromide and potassium carbonate is crucial. Using a stoichiometric excess of the alkylating agent ensures that all three hydroxyl groups are benzylated, driving the reaction to completion and minimizing the formation of partially substituted, difficult-to-separate byproducts. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is essential for determining the point of completion.
Caption: Overall two-step synthesis workflow from methyl gallate.
Stage 2: Reduction of the Methyl Ester
With the phenolic groups protected, the next step is the selective reduction of the methyl ester to the corresponding primary alcohol.
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Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, unhindered nucleophilic reducing agent capable of efficiently reducing esters and carboxylic acids to alcohols. Softer reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent and exothermic reaction of LiAlH₄ with protic solvents like water or alcohols.
-
Safety and Workup: LiAlH₄ is pyrophoric and reacts violently with water. It must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. The workup procedure is critical for safety and product isolation. A Fieser workup is commonly employed, involving the slow, sequential addition of water and then a sodium hydroxide solution to quench the excess LiAlH₄ and precipitate the aluminum salts as a filterable solid.
Experimental Protocols
The following protocols are representative procedures derived from established literature methods.
Protocol 1: Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq), anhydrous potassium carbonate (4.0 eq), and acetone (approx. 15-20 mL per gram of methyl gallate).
-
Reagent Addition: Add benzyl bromide (3.5-4.0 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting material spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from hot ethanol or isopropanol. The product, methyl 3,4,5-tris(benzyloxy)benzoate, should be obtained as a white crystalline solid.
Protocol 2: Synthesis of this compound
-
Safety Note: Conduct this entire procedure in a fume hood under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) and suspend it in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the methyl 3,4,5-tris(benzyloxy)benzoate (1.0 eq) from the previous step in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirring LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL). A white, granular precipitate of aluminum salts should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by flash column chromatography on silica gel to yield this compound as a pure white solid.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediate should be confirmed through standard analytical techniques.
| Compound | Formula | Mol. Weight | Typical Yield | Melting Point (°C) |
| Methyl 3,4,5-Tris(benzyloxy)benzoate | C₃₆H₃₂O₅ | 560.64 g/mol | > 90% | 118-120 °C |
| This compound | C₃₅H₃₂O₄ | 516.63 g/mol | > 95% | 103-105 °C |
-
¹H NMR Spectroscopy: The proton NMR spectrum of the final product is characteristic. Expect to see a singlet for the two aromatic protons on the central ring around 6.6 ppm, a multiplet for the fifteen protons of the benzyl ether phenyl groups between 7.2-7.5 ppm, a singlet for the ten benzylic protons (O-CH₂) around 5.1 ppm, and a doublet for the benzylic alcohol protons (CH₂-OH) around 4.6 ppm, which couples to the hydroxyl proton.
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¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the various carbon environments.
-
IR Spectroscopy: The infrared spectrum should show a prominent O-H stretching band for the alcohol group around 3400-3500 cm⁻¹ and the disappearance of the strong ester carbonyl (C=O) stretch from the intermediate (around 1720 cm⁻¹).
Conclusion
The synthesis of this compound from methyl gallate is a robust, high-yielding, and scalable two-step process that is fundamental to the construction of more complex molecular architectures. The methodology relies on two classic name reactions: the Williamson ether synthesis for protecting group installation and the powerful hydride reduction of an ester. Careful control of reaction conditions, stoichiometry, and adherence to safety protocols, particularly during the reduction step, are paramount for achieving high purity and yield. The resulting product serves as a valuable and versatile building block for researchers in materials science, drug development, and supramolecular chemistry.
References
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Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Available at: [Link]
-
Zhang, F., & Nuckolls, C. (2007). Synthesis of a Shape-Persistent Molecular Propeller. Organic Letters, 9(2), 301–304. Available at: [Link]
1H NMR and 13C NMR spectra of 3,4,5-Tris(benzyloxy)benzyl Alcohol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4,5-Tris(benzyloxy)benzyl Alcohol
Introduction
This compound is a poly-aromatic ether and alcohol of significant interest in organic synthesis, particularly as a precursor for dendritic macromolecules and as a key building block in the synthesis of complex natural products and pharmaceutical agents. Its well-defined structure, featuring multiple aromatic rings and benzylic functionalities, presents a rich case for nuclear magnetic resonance (NMR) spectroscopic analysis. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, offering a detailed assignment of signals and explaining the underlying structural basis for the observed chemical shifts and coupling patterns. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical reference for the structural elucidation and purity assessment of this compound and related poly-O-benzylated compounds.
Molecular Structure and Symmetry: The Foundation of Spectral Interpretation
A thorough understanding of a molecule's structure and symmetry is paramount to accurately interpreting its NMR spectra. This compound possesses a C₂ᵥ symmetry axis that bisects the central aromatic ring and the benzylic alcohol moiety. This symmetry element renders the two benzyloxy groups at positions 3 and 5 chemically and magnetically equivalent. Consequently, the protons and carbons of these two groups will produce a single set of resonant signals. This equivalence significantly simplifies the resulting NMR spectra, reducing the number of expected signals from what would be anticipated for a completely asymmetric molecule.
Caption: Molecular structure of this compound with key atom numbering.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings; electron-withdrawing groups (like oxygen) deshield protons, shifting their signals downfield, while electron-donating groups have the opposite effect.
Predicted and Observed Signals
Based on the molecule's symmetry, we can predict five distinct non-aromatic proton signals and a complex multiplet for the aromatic protons of the outer phenyl rings. The protons on the central aromatic ring are equivalent and appear as a single signal.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 (Central Ring) | ~6.6 | Singlet (s) | 2H | Protons on the central, electron-rich aromatic ring. Shielded by three alkoxy groups. Equivalent due to symmetry. |
| -CH₂OH (Benzylic Alcohol) | ~4.6 | Singlet (s) | 2H | Methylene protons adjacent to the central ring and the hydroxyl group.[1] |
| -OH (Alcohol) | ~1.6 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable proton; chemical shift is concentration and solvent dependent. Often appears as a broad signal.[2] |
| -OCH₂- (at C4) | ~5.1 | Singlet (s) | 2H | Methylene protons of the benzyloxy group at the C4 position. Deshielded by adjacent oxygen and aromatic ring. |
| -OCH₂- (at C3, C5) | ~5.0 | Singlet (s) | 4H | Methylene protons of the two equivalent benzyloxy groups at C3 and C5. |
| Ar-H (Outer Phenyl Rings) | ~7.2 - 7.5 | Multiplet (m) | 15H | Protons on the three outer phenyl rings, located in a standard aromatic region.[1][2] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from analogous structures like benzyl alcohol and substituted derivatives.[1][3]
Detailed Signal Interpretation
-
Central Aromatic Protons (H-2, H-6): The three electron-donating benzyloxy groups significantly shield these protons, shifting their signal upfield to approximately 6.6 ppm, a considerable deviation from the typical 7.2-7.4 ppm range for benzene. Their chemical equivalence results in a sharp singlet.
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Benzylic Alcohol Protons (-CH₂OH): The signal at ~4.6 ppm is characteristic of benzylic protons adjacent to a hydroxyl group.[1] The lack of adjacent, non-equivalent protons results in a singlet.
-
Benzylic Ether Protons (-OCH₂-): The two sets of benzyloxy methylene protons appear as distinct singlets around 5.0-5.1 ppm. Their downfield shift is a direct consequence of being attached to both an oxygen atom and a phenyl ring. The slight difference in their chemical environment (one at the para-position, two at the meta-positions relative to the -CH₂OH group) is sufficient to resolve them into two separate signals.
-
Outer Phenyl Ring Protons (Ar-H): The 15 protons of the three terminal phenyl groups overlap in the typical aromatic region of 7.2-7.5 ppm, creating a complex multiplet. Differentiating the ortho, meta, and para protons of the C4- and C3/5-benzyloxy groups within this multiplet typically requires 2D NMR techniques. The phenomenon known as "ring current" in these aromatic systems causes significant deshielding, shifting these protons downfield.[4]
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Carbons bonded to electronegative atoms like oxygen are significantly deshielded and appear at higher chemical shifts (downfield).
Predicted and Observed Signals
The molecule's symmetry predicts a total of 10 distinct carbon signals: four for the central aromatic core and its substituents, and six for the benzyloxy groups.
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| -CH₂OH (C7) | ~65.3 | Typical chemical shift for a benzylic alcohol carbon.[1][5] |
| -OCH₂- (C8, from C3/5) | ~71.2 | Methylene carbon of the equivalent benzyloxy groups. |
| -OCH₂- (C9, from C4) | ~75.1 | Methylene carbon of the C4 benzyloxy group, slightly different electronic environment than C8. |
| C-2, C-6 (Central Ring) | ~109.5 | Shielded aromatic carbons adjacent to the C1 carbon. |
| Ar-C (Outer Phenyl Rings) | ~127.5 - 128.5 | Unsubstituted carbons (ortho, meta, para) of the outer phenyl rings. |
| C-1 (Central Ring) | ~137.0 | Quaternary carbon attached to the -CH₂OH group. |
| ipso-C (Outer Phenyl Rings) | ~137.2 | Quaternary carbons of the outer phenyl rings attached to the -OCH₂- groups. |
| C-4 (Central Ring) | ~138.0 | Quaternary carbon of the central ring attached to the C4 benzyloxy group. |
| C-3, C-5 (Central Ring) | ~153.0 | Aromatic carbons directly bonded to the oxygen of the benzyloxy groups, significantly deshielded. |
Note: Chemical shifts are approximate and based on typical values for similar functional groups.[5][6]
Detailed Signal Interpretation
-
Aliphatic Carbons (C7, C8, C9): These three signals appear in the 65-75 ppm range, characteristic of sp³-hybridized carbons bonded to an oxygen atom. The benzylic alcohol carbon (C7) is found at ~65.3 ppm, while the two non-equivalent benzyloxy methylene carbons (C8, C9) are further downfield due to the ether linkage.
-
Aromatic Carbons (109-153 ppm):
-
The most upfield aromatic signals (~109.5 ppm) correspond to the protonated carbons of the central ring (C-2, C-6), which are heavily shielded by the neighboring alkoxy groups.
-
The cluster of signals between 127.5 and 128.5 ppm represents the 15 carbons of the outer phenyl rings that are not attached to oxygen.
-
The quaternary carbons (C-1, ipso-C, C-4) appear in the 137-138 ppm region. These signals are typically of lower intensity.
-
The most downfield signals (~153.0 ppm) are unequivocally assigned to C-3 and C-5, the carbons of the central ring directly bonded to the ether oxygens. This profound deshielding is a hallmark of aryl ether carbons.
-
Experimental Protocols and Workflow
Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this type of compound.[1]
-
Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming can be applied.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
Caption: Standardized workflow for NMR spectroscopic analysis.
Protocol 2: Data Acquisition Parameters
The following are typical parameters for a 500 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16 to 64, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-3 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment should be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals, aiding in definitive assignments.
-
Advanced 2D NMR for Unambiguous Assignment
For complex molecules, one-dimensional spectra can have overlapping signals. Two-dimensional NMR techniques provide an additional dimension of information, resolving ambiguities and confirming structural connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons). While this molecule has few coupled protons, it would confirm the absence of coupling for the singlet signals.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful tool for this molecule. It generates a 2D plot correlating each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons like the -CH₂OH, -OCH₂-, and central ring C-2/C-6.
Caption: Conceptual diagram of an HSQC experiment showing a proton-carbon correlation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect the molecule's inherent symmetry. The key diagnostic signals include the upfield-shifted singlet for the two central aromatic protons in the ¹H spectrum, and the significantly deshielded C-3/C-5 carbon signals near 153 ppm in the ¹³C spectrum. This guide provides a robust framework for the interpretation of these spectra, leveraging fundamental principles and established protocols. For professionals in pharmaceutical development and materials science, a confident grasp of this NMR data is essential for verifying molecular identity, assessing purity, and ensuring the quality of synthetic intermediates.
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An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 3,4,5-Tris(benzyloxy)benzyl Alcohol
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4,5-Tris(benzyloxy)benzyl Alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure of the compound, predicts its characteristic vibrational modes, and outlines a rigorous methodology for acquiring and interpreting its FT-IR spectrum. By grounding our analysis in the fundamental principles of infrared spectroscopy and referencing analogous molecular structures, this guide serves as a practical resource for the structural elucidation and quality control of this and related poly-benzylic ether compounds.
Introduction: The Molecular Architecture of this compound
This compound, with the chemical formula C₂₈H₂₆O₄, is a complex organic molecule characterized by a central benzene ring substituted with a hydroxymethyl group (-CH₂OH) and three benzyloxy groups (-OCH₂C₆H₅)[1]. Its structure is foundational to various areas of chemical synthesis, including the development of dendrimers and other macromolecules where the benzyloxy moieties provide protective functionalities and the primary alcohol group serves as a reactive site for further elaboration[2][3].
The utility of FT-IR spectroscopy in the analysis of this molecule is paramount. FT-IR is a non-destructive analytical technique that probes the vibrational transitions of molecules by measuring the absorption of infrared radiation[4]. Each functional group within a molecule possesses a unique set of vibrational frequencies (stretching, bending, etc.), resulting in a characteristic "fingerprint" spectrum that allows for its identification and structural characterization[4].
The key functional groups present in this compound that are readily identifiable by FT-IR are:
-
Hydroxyl Group (-OH): The alcohol functionality is a primary target for identification.
-
Aromatic Rings (C=C and C-H): Multiple benzene rings contribute to a complex aromatic signature.
-
Ether Linkages (C-O-C): The three benzyloxy groups introduce characteristic ether absorptions.
-
Methylene Groups (-CH₂-): Present in both the benzyl and hydroxymethyl moieties.
This guide will systematically dissect the expected FT-IR spectrum of this molecule, providing a robust framework for its analysis.
Methodology: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a high-quality FT-IR spectrum is critical for accurate analysis. As this compound is a solid at room temperature[5], two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements[6][7]. The principle relies on the total internal reflection of an infrared beam within a crystal of high refractive index. An evanescent wave penetrates a small distance into the sample placed in intimate contact with the crystal, and the sample absorbs energy at its characteristic frequencies[8].
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Collect a background spectrum of the clean, empty crystal. This is crucial for correcting for instrumental and environmental absorptions.
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal to completely cover the sampling area.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and, if necessary, ATR corrected to account for the wavelength-dependent depth of penetration of the evanescent wave.
Potassium Bromide (KBr) Pellet Technique
The KBr pellet method is a traditional transmission technique that involves dispersing the solid sample in a matrix of dry potassium bromide powder[9][10].
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 200-250 mg of dry, FT-IR grade KBr powder[10].
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a translucent pellet[11].
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum, using an empty sample compartment for the background.
-
Data Processing: The acquired spectrum should be baseline corrected.
Predicted FT-IR Spectrum Analysis of this compound
High-Frequency Region (4000-2500 cm⁻¹)
-
O-H Stretching: The most prominent feature in this region is expected to be a broad, strong absorption band centered between 3550 and 3200 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol[13]. The broadness is a direct consequence of intermolecular hydrogen bonding.
-
Aromatic C-H Stretching: A series of sharp, medium-intensity peaks are predicted to appear between 3100 and 3000 cm⁻¹ . These are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the four aromatic rings[14].
-
Aliphatic C-H Stretching: Just below 3000 cm⁻¹, between 2950 and 2850 cm⁻¹ , absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the benzyloxy and hydroxymethyl moieties are expected.
Fingerprint Region (1600-600 cm⁻¹)
This region is typically complex but highly informative.
-
Aromatic C=C Stretching: Several medium to strong, sharp bands are anticipated in the 1600-1450 cm⁻¹ range. These are due to the C=C bond stretching vibrations within the aromatic rings[14][15].
-
C-O Stretching (Ether): The molecule contains aryl alkyl ether linkages (Ar-O-CH₂-Ar'). These are expected to produce two strong, distinct bands. An asymmetric C-O-C stretch will likely appear around 1250 cm⁻¹ , and a symmetric stretch is expected near 1040 cm⁻¹ .
-
C-O Stretching (Alcohol): The C-O stretching of the primary alcohol group (-CH₂OH) is predicted to give rise to a strong band in the 1050-1085 cm⁻¹ range. This peak may overlap with the symmetric ether stretch.
-
Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations of the substituted benzene rings will produce strong absorptions in the 900-675 cm⁻¹ region. The exact positions of these bands are diagnostic of the substitution pattern on the aromatic rings[15].
Summary of Predicted Vibrational Modes
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Shape |
| O-H Stretch | Primary Alcohol | 3550 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium, Sharp |
| C-H Stretch | Aliphatic (-CH₂-) | 2950 - 2850 | Medium, Sharp |
| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Strong, Sharp |
| C-O-C Asymmetric Stretch | Aryl Alkyl Ether | ~1250 | Strong, Sharp |
| C-O Stretch | Primary Alcohol | 1085 - 1050 | Strong, Sharp |
| C-O-C Symmetric Stretch | Aryl Alkyl Ether | ~1040 | Medium to Strong, Sharp |
| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong, Sharp |
Data Interpretation and Validation
The interpretation of the FT-IR spectrum should be a systematic process.
Caption: A streamlined workflow for the interpretation of an FT-IR spectrum.
The validation of the peak assignments is a critical step. This involves comparing the obtained spectrum with databases of known compounds. While a direct match for this compound may be unavailable, comparing the spectrum to that of benzyl alcohol[12], anisole (methoxybenzene), and other substituted aromatic ethers can provide strong correlative evidence for the assigned peaks.
Conclusion
The FT-IR analysis of this compound is a powerful method for its structural confirmation and purity assessment. By understanding the characteristic vibrational frequencies of its constituent alcohol, ether, and aromatic functional groups, a detailed and accurate interpretation of its infrared spectrum is achievable. The methodologies outlined in this guide provide a robust framework for obtaining high-quality data, while the predicted spectral analysis serves as a valuable reference for researchers. Adherence to these protocols and principles will ensure the reliable application of FT-IR spectroscopy in the study of this and other complex benzylic ether compounds.
References
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ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a)... Retrieved January 25, 2026, from [Link]
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Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). (3,4,5-Tris(benzyloxy)phenyl)methanol | C28H26O4 | CID 11407668. Retrieved January 25, 2026, from [Link]
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NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 25, 2026, from [Link]
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National Institute of Standards and Technology. (2000). Sans Study of Poly(Benzyl Ether) Dendrimers. Retrieved January 25, 2026, from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 25, 2026, from [Link]
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Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Retrieved January 25, 2026, from [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved January 25, 2026, from [Link]
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MMRC. (n.d.). ATR – Theory and Applications. Retrieved January 25, 2026, from [Link]
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YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved January 25, 2026, from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectra of pure dendrimers (green line) and dendrimer protected.... Retrieved January 25, 2026, from [Link]
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Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 25, 2026, from [Link]
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MMRC. (n.d.). Understanding FT·IR Data Processing. Retrieved January 25, 2026, from [Link]
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SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved January 25, 2026, from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved January 25, 2026, from [Link]
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MDPI. (2022, December 8). PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding. Retrieved January 25, 2026, from [Link]
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Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved January 25, 2026, from [Link]
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ACS Publications. (n.d.). Infrared Analysis of Solids by Potassium Bromide Pellet Technique. Analytical Chemistry. Retrieved January 25, 2026, from [Link]
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Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3,4,5-Tris(benzyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Deconstructing Complexity in Mass Spectrometry
In the realm of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Among the array of analytical techniques at our disposal, mass spectrometry stands out for its unparalleled sensitivity and ability to provide detailed structural information. This guide is dedicated to a comprehensive exploration of the mass spectrometric behavior of a specific, yet structurally significant molecule: 3,4,5-Tris(benzyloxy)benzyl Alcohol.
This compound, with its intricate arrangement of benzyl ether protecting groups and a primary benzylic alcohol, presents a fascinating case study in mass spectrometric fragmentation. Understanding its behavior under ionization is not merely an academic exercise; it is a critical step for any researcher working with similarly complex, poly-functionalized aromatic molecules. The principles we will dissect are foundational to confirming molecular identity, identifying impurities, and paving the way for further molecular design and development.
This document is structured to provide not just a theoretical overview, but a practical, in-depth guide. We will delve into the core principles of ionization and fragmentation as they apply to this molecule, predict its mass spectrum with scientifically reasoned justifications, and provide a detailed, field-proven protocol for its analysis. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information presented is both accurate and applicable in a real-world laboratory setting.
Section 1: The Molecular Blueprint - Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical properties is the bedrock upon which any analytical method is built. These properties dictate the choice of solvent, the ionization technique, and help in the interpretation of the resulting data.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₆O₄ | [1] |
| Molecular Weight | 426.51 g/mol | [2] |
| Monoisotopic Mass | 426.1831 Da | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 105.0 to 108.0 °C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
The presence of multiple aromatic rings and ether linkages suggests a nonpolar character, while the hydroxyl group introduces a degree of polarity, making the molecule amenable to ionization techniques like Electrospray Ionization (ESI), particularly in the presence of a proton source.
Section 2: Ionization and the Genesis of the Molecular Ion
To analyze any molecule by mass spectrometry, it must first be ionized. For a molecule of this size and polarity, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that is particularly well-suited for polar and semi-polar compounds, minimizing in-source fragmentation and preserving the molecular ion.[4]
In positive ion mode ESI, the analyte solution is sprayed through a heated capillary to which a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, we can expect the formation of a protonated molecule, [M+H]⁺, and potentially adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, if these salts are present in the sample or solvent.[5]
The expected m/z values for the primary ions are:
-
[M+H]⁺: 427.1909 Da
-
[M+Na]⁺: 449.1728 Da
-
[M+K]⁺: 465.1468 Da
The observation of these ions in the high m/z region of the spectrum would provide strong evidence for the molecular weight of the compound.
Section 3: The Fragmentation Cascade - A Predictive Analysis
The true structural power of mass spectrometry lies in the analysis of fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation (CID), we can induce fragmentation at specific bonds, and the resulting fragment ions provide a roadmap of the molecule's structure. While an experimental spectrum is not publicly available, we can predict the major fragmentation pathways based on established principles of ion chemistry for benzylic alcohols and benzyl ethers.
Alcohols typically fragment via two main pathways: alpha cleavage and dehydration.[6] Aromatic compounds containing a benzyl group are known to form a stable tropylium ion (C₇H₇⁺) at m/z 91 upon fragmentation.[7][8][9][10]
Here, we propose a logical fragmentation cascade for the [M+H]⁺ ion of this compound:
Primary Fragmentation Pathways:
-
Loss of a Benzyl Group (C₇H₇•): The benzyloxy ether linkages are prime candidates for cleavage. The loss of a neutral benzyl radical would result in a stable oxonium ion.
-
Loss of a Benzyloxy Radical (•OCH₂C₆H₅): Cleavage of the C-O ether bond can also lead to the loss of a benzyloxy radical.
-
Loss of Water (H₂O): The benzylic alcohol can undergo dehydration, a common fragmentation pathway for alcohols.[6]
Secondary Fragmentation and the Tropylium Ion:
A key fragment in the mass spectra of benzyl-containing compounds is the tropylium ion at m/z 91.[7][8][9][10] This highly stable aromatic cation is formed through the rearrangement of the benzyl cation. We anticipate a prominent peak at m/z 91 in the tandem mass spectrum of this compound.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Formation of the stable tropylium ion.
Section 4: A Field-Proven Protocol for Mass Spectrometric Analysis
The following protocol outlines a robust and reliable method for acquiring a high-quality mass spectrum of this compound using an ESI-equipped mass spectrometer. This protocol is designed to be self-validating, with clear steps for sample preparation and instrument setup.
4.1. Sample Preparation: The Foundation of a Good Spectrum
The quality of your mass spectrum is directly dependent on the quality of your sample preparation. The goal is to have a dilute, salt-free solution of your analyte in a volatile solvent.
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. [11]2. Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the same solvent to achieve a final concentration of 10 µg/mL. [11]3. Acidification (Optional but Recommended): To promote the formation of the [M+H]⁺ ion, add 0.1% formic acid to the final working solution. Avoid using non-volatile acids like trifluoroacetic acid (TFA) as they can cause ion suppression. [11]4. Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.
-
Vial Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial with a pre-slit septum.
4.2. Instrumental Analysis: Optimizing for Clarity and Sensitivity
The following parameters are a starting point for most modern ESI-mass spectrometers. It is crucial to tune the instrument according to the manufacturer's recommendations to ensure optimal performance.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of the hydroxyl group and ether oxygens makes the molecule susceptible to protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | This voltage is typically sufficient to generate a stable electrospray. [12] |
| Nebulizing Gas Pressure | 30 - 40 psi (Nitrogen) | Aids in the formation of fine droplets. |
| Drying Gas Flow | 8 - 12 L/min (Nitrogen) | Facilitates solvent evaporation from the droplets. |
| Drying Gas Temperature | 300 - 350 °C | Optimizes desolvation without causing thermal degradation of the analyte. [12] |
| Mass Range | m/z 50 - 600 | This range will encompass the expected molecular ions and major fragment ions. |
| Collision Energy (for MS/MS) | 10 - 40 eV | A ramp of collision energies should be used to observe both primary and secondary fragmentation. |
4.3. Data Interpretation: From Peaks to Structure
-
Full Scan Analysis: In the full scan spectrum, identify the peaks corresponding to the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions to confirm the molecular weight.
-
Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion as the precursor and acquire a tandem mass spectrum.
-
Fragment Ion Analysis: Compare the observed fragment ions to the predicted fragmentation pattern. The presence of a strong peak at m/z 91 is a key indicator of the benzyl substructures. The neutral losses from the precursor ion should also be calculated to identify the lost fragments.
The following workflow diagram summarizes the entire analytical process:
Caption: Complete workflow for MS analysis.
Conclusion: A Powerful Tool for Structural Verification
The mass spectrometric analysis of this compound, while seemingly specific, provides a powerful illustration of the principles that govern the behavior of complex organic molecules in the gas phase. By understanding the interplay of ionization and fragmentation, researchers can confidently confirm the structure of their synthesized compounds. The predictive framework and detailed protocol provided in this guide serve as a robust starting point for the analysis of this and other related molecules, ensuring both scientific integrity and the generation of high-quality, interpretable data. As with any analytical technique, a combination of theoretical understanding and meticulous experimental execution is the key to unlocking the wealth of information that mass spectrometry has to offer.
References
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PubChem. (3,4,5-Tris(benzyloxy)phenyl)methanol. National Center for Biotechnology Information. [Link]
-
Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164322. [Link]
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JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments. [Link]
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Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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MDPI. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Encyclopedia. [Link]
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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Shimadzu. (2026). The Impact of High-Resolution LC-MS/MS Detected Environmental Exposures on Obesity: A Study of Cumulative Effects Through Statistical Modeling. [Link]
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Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
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YouTube. (2018). mass spectrometry: tropylium ion. [Link]
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Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
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ACS Publications. (2022). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. Analytical Chemistry, 94(42), 14665–14673. [Link]
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ACS Publications. (2019). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. ChemPhysChem, 20(18), 2261-2264. [Link]
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Methodological & Application
The Strategic Application of 3,4,5-Tris(benzyloxy)benzyl Alcohol in Convergent Dendrimer Synthesis: An Application Note and Protocol
Introduction: The Architectural Significance of 3,4,5-Tris(benzyloxy)benzyl Alcohol in Nanoscience
Dendrimers, with their hyperbranched, well-defined, and monodisperse architecture, represent a unique class of synthetic macromolecules.[1] Their globular shape and the high density of functional groups on their periphery make them ideal candidates for a wide range of applications, including drug delivery, gene transfection, and catalysis.[2][3] The synthesis of these complex structures can be broadly categorized into two strategies: the divergent method, which builds the dendrimer from the core outwards, and the convergent method, where dendritic fragments (dendrons) are synthesized first and then attached to a central core.[4][5]
The convergent approach offers superior control over the final structure and purity of the dendrimer, as the intermediate dendrons can be purified at each stage, minimizing defects.[5] Within this elegant synthetic strategy, this compound emerges as a cornerstone building block for the construction of Fréchet-type poly(benzyl ether) dendrimers. Its pre-decorated structure with three benzyl ether moieties provides a foundational element of the dendritic architecture, while the focal benzyl alcohol functionality serves as the reactive point for iterative growth. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the convergent synthesis of dendrimers, complete with detailed protocols and mechanistic insights.
Mechanism of Action: The Iterative Williamson Ether Synthesis and Activation Cycle
The convergent synthesis of Fréchet-type dendrimers using this compound is a cyclical process that hinges on two fundamental organic reactions:
-
Williamson Ether Synthesis: This classic reaction forms the basis of the dendron growth. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide to form an ether.[6] In our context, the phenoxide is generated from a di-phenolic species (like 3,5-dihydroxybenzyl alcohol), which then reacts with an activated form of our benzyloxy-rich dendron (a benzyl bromide). This step effectively adds a new generation to the growing dendron.
-
Activation of the Focal Benzyl Alcohol: After the etherification step, the newly formed, larger dendron possesses a terminal benzyl alcohol at its focal point. To continue the growth, this alcohol must be converted into a good leaving group, typically a benzyl bromide. This "activation" step prepares the dendron for the subsequent Williamson ether synthesis with another molecule of the phenolic building block.
This two-step cycle of etherification and activation is repeated to synthesize dendrons of increasing generation (G1, G2, G3, etc.). Once the desired dendron size is achieved, it can be attached to a multifunctional core molecule to complete the synthesis of the final dendrimer.
Experimental Protocols: A Step-by-Step Guide to First-Generation (G1) Dendron Synthesis
This section provides a detailed, self-validating protocol for the synthesis of a first-generation (G1) Fréchet-type dendron, starting from this compound.
Diagram of the G1 Dendron Synthesis Workflow
Caption: Workflow for the synthesis of a G1 dendron.
Part 1: Activation of this compound to its Bromide
This initial step prepares the peripheral building block for coupling with the branching unit.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 426.51 | 10.0 | 4.27 g |
| Carbon tetrabromide (CBr₄) | 331.63 | 12.0 | 3.98 g |
| Triphenylphosphine (PPh₃) | 262.29 | 12.0 | 3.15 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Hexane | - | - | As needed |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (4.27 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol). Dissolve the solids in 100 mL of anhydrous THF.
-
Initiation of Reaction: Cool the flask in an ice bath and begin stirring. Once cooled, add carbon tetrabromide (3.98 g, 12.0 mmol) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot indicates the completion of the reaction.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Characterization: The final product, 3,4,5-Tris(benzyloxy)benzyl Bromide, should be a white solid. Its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of the First-Generation (G1) Dendron
This step involves the coupling of the activated peripheral unit with a branching unit.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,4,5-Tris(benzyloxy)benzyl Bromide | 489.41 | 5.0 | 2.45 g |
| 3,5-Dihydroxybenzyl alcohol | 140.14 | 2.0 | 0.28 g |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 10.0 | 1.38 g |
| 18-Crown-6 | 264.32 | 0.5 | 0.13 g |
| Acetone, anhydrous | - | - | 75 mL |
| Ethyl acetate | - | - | As needed |
| Brine | - | - | As needed |
Equipment:
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzyl alcohol (0.28 g, 2.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and 18-crown-6 (0.13 g, 0.5 mmol). Add 75 mL of anhydrous acetone.
-
Addition of Bromide: To the stirring suspension, add a solution of 3,4,5-Tris(benzyloxy)benzyl Bromide (2.45 g, 5.0 mmol) in 25 mL of anhydrous acetone.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetone. Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solution and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The resulting first-generation dendron with a focal alcohol group (G1-OH) should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation and Quality Control
The integrity of each synthetic step is paramount for the successful construction of well-defined dendrimers.
-
TLC Monitoring: At each stage, TLC is a crucial tool to ensure the complete consumption of starting materials before proceeding to the next step. Incomplete reactions will lead to a mixture of dendrons of different generations, which are difficult to separate.
-
Spectroscopic Analysis: Comprehensive characterization of the intermediate and final products by NMR and mass spectrometry is non-negotiable. This provides definitive proof of the chemical structure and purity. For example, in the ¹H NMR of the G1-dendron, the integration of the aromatic protons of the peripheral units versus those of the central branching unit should correspond to the expected ratio.
-
Yield Calculation: Accurate calculation of the yield at each step is important for assessing the efficiency of the protocol and for planning the scale-up of the synthesis.
Advancing to Higher Generations
The synthesis of the second-generation (G2) dendron would follow the same two-step cycle:
-
Activation: The focal alcohol of the G1-dendron (G1-OH) is converted to its corresponding bromide (G1-Br) using the conditions described in Part 1.
-
Etherification: The G1-Br is then reacted with 3,5-dihydroxybenzyl alcohol under Williamson ether synthesis conditions (as in Part 2) to yield the second-generation dendron with a focal alcohol (G2-OH).
This iterative process can be continued to produce dendrons of even higher generations. However, it is important to note that with increasing generation, steric hindrance can become a significant factor, potentially leading to lower reaction yields and more challenging purifications.
Diagram of Convergent Dendrimer Synthesis
Caption: Convergent synthesis of a dendrimer.
Applications in Drug Development and Beyond
The poly(benzyl ether) dendrimers synthesized from this compound have a hydrophobic interior and a periphery that can be functionalized with a variety of groups. This makes them highly attractive for biomedical applications:
-
Drug Delivery: The hydrophobic core can encapsulate poorly water-soluble drugs, enhancing their bioavailability. The surface of the dendrimer can be modified with targeting ligands to direct the drug to specific cells or tissues.
-
Gene Delivery: Cationic groups can be introduced to the dendrimer surface to facilitate the complexation and delivery of nucleic acids like siRNA and pDNA.
-
Nanomedicine: The well-defined size and structure of these dendrimers make them suitable as imaging agents and diagnostic tools.[1]
Conclusion
This compound is a versatile and powerful building block for the convergent synthesis of Fréchet-type dendrimers. The iterative two-step process of Williamson ether synthesis and focal group activation provides a reliable and controllable method for constructing these complex macromolecules. The detailed protocols provided in this application note offer a solid foundation for researchers to synthesize and explore the potential of these fascinating nanomaterials in drug development and other advanced applications. The key to success lies in careful reaction monitoring, rigorous purification, and thorough characterization at each stage of the synthesis.
References
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Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]
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Scott, R. W. J., Wilson, O. M., & Crooks, R. M. (2005). Synthesis, Characterization, and Applications of Dendrimer-Encapsulated Nanoparticles. The Journal of Physical Chemistry B, 109(2), 692–704. [Link]
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Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
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Dendrimers: a new class of polymer in Drug Delivery System; Synthesis and Application. (2024). World Journal of Advanced Research and Reviews, 23(01), 797–810. [Link]
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Wilson, O. M., Scott, R. W. J., Garcia-Martinez, J. C., & Crooks, R. M. (2004). Preparation and Characterization of 1-2 nm Dendrimer-Encapsulated Gold Nanoparticles Having Very Narrow Size Distributions. Journal of the American Chemical Society, 126(4), 1050–1051. [Link]
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The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
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Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., Hanifehpour, Y., Nejati-Koshki, K., & Pashaei-Asl, R. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. [Link]
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Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Characterizations of Polyamidoamine Dendrimers with Scattering Techniques. (2017). MDPI. [Link]
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Convergent Approach, Single-stage Convergent Synthesis. (n.d.). IntechOpen. Retrieved January 25, 2026, from [Link]
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Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition. (2023). National Institutes of Health. [Link]
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Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]
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First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. (2019). Frontiers in Chemistry, 7, 108. [Link]
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An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. (2009). PubMed. [Link]
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Sans Study of Poly(Benzyl Ether) Dendrimers. (2000). National Institute of Standards and Technology. [Link]
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Benzyl alcohol, 3,5-dihydroxy-. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]
-
Isolation, structure determination and synthesis of a trichlorodihydroxybibenzyl from a terrestrial plant. (2018). ResearchGate. [Link]
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Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. (2018). ResearchGate. [Link]
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Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (2015). National Institutes of Health. [Link]
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Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. (2023). ChemPhotoChem. [Link]
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What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? (2013). ResearchGate. [Link]
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Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and. (2017). Arkivoc. [Link]
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Synthesis of Fréchet type dendritic benzyl propargyl ether and Fréchet type triazole dendrimer. (2011). ResearchGate. [Link]
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Dendrimer-based drug delivery systems: history, challenges, and latest developments. (2022). Journal of Nanobiotechnology, 20(1), 357. [Link]
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Introduction: The Strategic Role of 3,4,5-Tris(benzyloxy)benzyl Alcohol in Solid-Phase Synthesis
An in-depth guide to the application of 3,4,5-Tris(benzyloxy)benzyl Alcohol as a versatile linker in solid-phase synthesis, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed protocols, and expert insights into leveraging this linker for efficient and high-purity synthesis of complex molecules.
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides and other complex organic molecules are created, offering significant advantages over traditional solution-phase methods by simplifying purification and enabling automation.[1] A cornerstone of this methodology is the linker, a chemical moiety that tethers the nascent molecule to an insoluble polymer support.[2][3] The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the support, thereby influencing the overall synthetic strategy and the integrity of the target molecule.
This compound emerges as a highly valuable linker, particularly for syntheses employing the Fmoc/tBu protection strategy.[1] Its core advantage lies in the formation of a benzyl ester bond with the C-terminus of the first amino acid, a bond that is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) but is readily cleaved under mild acidic conditions. This acid lability, conferred by the electron-donating benzyloxy groups on the phenyl ring, allows for the release of the synthesized peptide with minimal risk of side reactions or degradation of sensitive functionalities.
The benzyloxy groups also provide steric bulk and alter the polarity of the linker, which can influence the solvation properties of the resin and the accessibility of reactive sites, contributing to improved synthetic outcomes.
Physicochemical Properties
A clear understanding of the linker's properties is essential for its effective application.
| Property | Value | Reference |
| IUPAC Name | [3,4,5-Tris(phenylmethoxy)phenyl]methanol | [4] |
| Synonyms | 3,4,5-Tribenzyloxybenzyl Alcohol, (3,4,5-Tris(benzyloxy)phenyl)methanol | [4] |
| CAS Number | 79831-88-2 | [4] |
| Molecular Formula | C₂₈H₂₆O₄ | [4] |
| Molecular Weight | 426.5 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
Core Principles of Application
The use of this compound as a linker follows the fundamental principles of SPPS. The synthesis workflow is a cyclical process involving the sequential addition of protected amino acids to the growing peptide chain anchored to the solid support.[6]
The General SPPS Workflow
-
Linker Functionalization: The this compound is first attached to a suitable solid support, typically a polystyrene-based resin like Merrifield resin.
-
First Amino Acid Loading: The C-terminus of the first N-α-protected amino acid (e.g., Fmoc-amino acid) is esterified to the hydroxyl group of the linker.
-
Deprotection: The temporary N-α-protecting group (e.g., Fmoc) is removed to expose a free amine.[7]
-
Coupling: The next N-α-protected amino acid is activated and coupled to the free amine of the preceding residue.
-
Iteration: The deprotection and coupling steps are repeated until the desired sequence is assembled.
-
Final Cleavage: The completed peptide is cleaved from the resin by treating with an appropriate acidic cocktail, which breaks the benzyl ester linkage.
The orthogonality of the protecting groups is paramount. In an Fmoc-based strategy, the temporary Fmoc group is base-labile, while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) and the linker itself are acid-labile.[1][8] This ensures that only the N-terminal amine is deprotected at each cycle, preserving the integrity of the side chains and the anchor to the resin until the final cleavage step.
Visualization of the SPPS Workflow
The following diagram illustrates the key stages of solid-phase synthesis using the this compound linker.
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Application Notes & Protocols: A Guide to the Chemical Synthesis of Polyphenolic Compounds
Abstract
Polyphenolic compounds, a vast and structurally diverse class of plant secondary metabolites, are of immense interest to the pharmaceutical, nutraceutical, and materials science industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] While traditionally sourced from natural extraction, chemical synthesis offers a powerful alternative for producing pure, structurally novel, or isotopically labeled polyphenols for research and development. This guide provides an in-depth overview of the strategic considerations, key methodologies, and practical protocols for the chemical synthesis of these valuable compounds. It is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of constructing these intricate molecular architectures.
Introduction: The Rationale for Synthesizing Polyphenols
Polyphenols are characterized by the presence of multiple phenol structural units. Their complexity ranges from simple phenolic acids to highly polymerized tannins.[3][4] Nature synthesizes this diversity through two primary metabolic routes: the shikimate and the acetate-malonate pathways.[4] These pathways create foundational structures like flavonoids, stilbenes, and lignans, which are then further modified.[5]
While natural sourcing is common, chemical synthesis provides several distinct advantages:
-
Structural Novelty: Synthesis allows for the creation of analogs and derivatives not found in nature, enabling structure-activity relationship (SAR) studies.
-
Purity and Scalability: Synthetic routes can yield highly pure compounds, free from the complex matrices of natural extracts, and can be scaled for larger production needs.
-
Access to Scaffolds: Total synthesis provides access to complex polyphenolic scaffolds that are present in nature in only minute quantities.
-
Mechanistic Probes: Synthesis enables the incorporation of labels (e.g., ¹³C, ²H) to probe biological mechanisms of action.
The primary challenge in polyphenol synthesis lies in the selective functionalization of multiple hydroxyl groups, which are prone to oxidation and require strategic protection and deprotection schemes.
Core Synthetic Strategies: Building the Polyphenolic Framework
The construction of a polyphenolic molecule requires a robust strategy for forming carbon-carbon and carbon-oxygen bonds to assemble the aromatic rings and their linkages. Modern organic synthesis employs several powerful catalytic methods to achieve this with high efficiency and control.
The Power of Cross-Coupling: Suzuki-Miyaura Reaction
The Palladium-catalyzed Suzuki-Miyaura coupling is arguably the most important tool for constructing the biaryl linkages that form the backbone of many polyphenols.[6][7] The reaction couples an organoboron species (like a boronic acid or ester) with an aryl halide or triflate.[6]
Causality of Experimental Choices:
-
Catalyst: Palladium complexes, often with specialized phosphine ligands, are used. The choice of ligand can dramatically affect reaction efficiency, especially with sterically hindered substrates.[8]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.
-
Solvent: While traditional organic solvents are used, greener methods employing water as a solvent have been developed, which can be advantageous for water-soluble phenols.[7][9]
The general catalytic cycle is a cornerstone of modern organic chemistry.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Coupling Reactions
Oxidative coupling is a biomimetic approach that mimics the way plants often polymerize phenolic units.[10] This method uses an oxidant to generate phenoxy radicals, which then couple to form C-C or C-O bonds. This strategy is particularly useful for synthesizing complex oligomers and polymers.[11]
Causality of Experimental Choices:
-
Oxidant/Catalyst: The choice of oxidant is critical. Common systems include iron(II)-salen/H₂O₂[11], copper(II) salts[12][13], or electrochemical methods.[14] The catalyst system dictates the regioselectivity of the coupling (i.e., where the new bond forms).
-
Reaction Conditions: Temperature and pH can influence the reaction pathway, favoring the formation of specific oligomers or polymers.[12][13] Under basic conditions, for example, polyphenols can be oxidized to reactive quinones that undergo nucleophilic addition to form larger structures.[12]
Caption: Simplified workflow for oxidative C-C coupling of phenols.
The Critical Role of Protecting Groups
The hydroxyl (-OH) group is the defining feature of phenols, but its reactivity can interfere with many synthetic transformations. Therefore, the temporary conversion of -OH groups into less reactive functionalities—a strategy known as "protection"—is fundamental to polyphenol synthesis.[15][16]
Causality of Experimental Choices:
-
Stability: The protecting group must be stable to the conditions of the subsequent reaction (e.g., stable to base during a Suzuki coupling).
-
Ease of Removal: The group must be removable ("deprotected") under specific conditions that do not harm the rest of the molecule.
-
Orthogonality: In complex syntheses, multiple different protecting groups may be used. An "orthogonal set" of groups allows one type to be removed without affecting the others, enabling precise, site-specific reactions.[15]
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Methyl ether | OMe | Methyl iodide (MeI), Dimethyl sulfate | Strong acid (HBr, BBr₃) |
| Benzyl ether | OBn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) |
| tert-Butyldimethylsilyl ether | OTBS | TBDMS-Cl, Imidazole | Fluoride source (TBAF), or mild acid |
| Methoxymethyl ether | OMOM | MOM-Cl, DIPEA | Acid (e.g., HCl in THF) |
| Table 1: Common protecting groups for phenols and their cleavage conditions.[17] |
Experimental Protocols & Methodologies
The following protocols are generalized frameworks. Researchers must optimize conditions for their specific substrates.
Protocol 1: Synthesis of a Biphenol via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a simple biphenol structure from a protected bromophenol and a phenol boronic acid.
Workflow:
Caption: Experimental workflow for biphenol synthesis via Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the protected aryl bromide (1.0 eq), the phenol boronic acid (1.2 eq), the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water). The use of aqueous solvents often facilitates the dissolution of the base and accelerates the reaction.[7]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the protected biphenol.
-
Deprotection: Dissolve the purified intermediate in an appropriate solvent and add the specific reagent to remove the protecting group(s) (see Table 1).
-
Final Purification: After the deprotection is complete, perform another workup and purification step to yield the final, pure biphenolic compound.
Protocol 2: Purification and Characterization of Synthetic Polyphenols
Ensuring the purity and confirming the structure of the final compound is a critical, self-validating step in any synthesis.
A. Purification Techniques
For polyphenols, which are often polar, specialized purification techniques may be required beyond standard silica gel chromatography.
-
Solid-Phase Extraction (SPE): SPE is an effective method for purifying and concentrating polyphenols from a reaction mixture.[18] C18 or HLB cartridges are commonly used to retain the polyphenolic compounds, which are then eluted with a solvent like methanol or ethanol.[18][19]
-
Sephadex LH-20 Chromatography: This gel filtration chromatography is excellent for separating polyphenols based on size and polarity, often using ethanol or methanol as the eluent.[20]
B. Structural Characterization
A combination of spectroscopic methods is required to unambiguously determine the structure of the synthesized compound.
| Technique | Information Provided | Key Considerations |
| NMR Spectroscopy | Provides detailed information on the carbon-hydrogen framework (¹H, ¹³C NMR), connectivity (COSY, HMBC), and stereochemistry (NOESY). It is a non-destructive and powerful tool for full structural elucidation.[21][22] | Chemical shifts of phenolic protons are sensitive to solvent and concentration. Quantitative ¹H NMR (qHNMR) can be used to assess purity without requiring an identical reference standard.[22] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound (High-Resolution MS) and provides structural information through fragmentation patterns (MS/MS).[23][24] | Electrospray ionization (ESI) in negative ion mode is typically preferred for detecting polyphenols.[24] LC-MS is invaluable for monitoring reaction progress and purity.[18] |
| Table 2: Key analytical techniques for the characterization of synthetic polyphenols. |
Step-by-Step Characterization Workflow:
-
Initial Purity Check (LC-MS): Dissolve a small sample of the purified product and analyze by LC-MS. This confirms the expected molecular weight and provides an initial assessment of purity.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to determine the exact molecular formula of the compound, confirming its elemental composition.
-
Nuclear Magnetic Resonance (NMR):
-
Acquire a ¹H NMR spectrum to identify all proton signals and their integrations.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
-
If the structure is novel or complex, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and confirm the final structure.
-
-
Data Consolidation: Correlate all data from MS and NMR to provide unambiguous proof of the synthesized polyphenol's identity and purity.
Conclusion and Future Outlook
The chemical synthesis of polyphenols is a dynamic field that empowers researchers to overcome the limitations of natural extraction. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the ability to construct complex polyphenolic architectures with precision. Coupled with sophisticated purification and characterization techniques, these synthetic strategies provide access to a vast chemical space of novel compounds for applications in medicine and materials science. Future advancements will likely focus on developing even more sustainable and atom-economical synthetic methods, including C-H activation and biocatalysis, further expanding the synthetic chemist's toolkit for creating these vital molecules.
References
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Tohge, T., Watanabe, M., & Fernie, A. R. (2021). Diversity of Chemical Structures and Biosynthesis of Polyphenols in Nut-Bearing Species. Frontiers in Plant Science, 12, 648923. [Link]
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Kyselova, L., & Stefancova, A. (2020). Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. Molecules, 25(21), 5078. [Link]
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Povarova, O. V., et al. (2023). Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review). Plants, 12(18), 3298. [Link]
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Rocchetti, G., et al. (2022). Recent Advances in Natural Polyphenol Research. Molecules, 27(8), 2475. [Link]
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Roy, M., Siddiqi, M., & Bhattacharya, R. (2001). POLYPHENOLS: METHODS OF EXTRACTION. TSI Journals. [Link]
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Povarova, O. V., et al. (2023). Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review). MDPI. [Link]
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Unknown Author. (n.d.). MS/MS analysis of Polyphenols. SlidePlayer. [Link]
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Jara, C., et al. (2021). Regulation of Plant Tannin Synthesis in Crop Species. Frontiers in Plant Science, 12, 666252. [Link]
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Sun, J., & Chen, P. (2015). Application of NMR Spectroscopy for the Characterization of Dietary Polyphenols. Current Pharmaceutical Design, 21(37), 5408-5416. [Link]
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Zhang, Y., et al. (2022). Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. ACS Omega, 7(33), 28741-28751. [Link]
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Munde, M., et al. (2014). Structure-dependent interactions of polyphenols with a biomimetic membrane system. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2573-2581. [Link]
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Sun, Y., et al. (2011). Methods of purification of raw polyphenol extract for chromatographic analysis. Acta Scientiarum Polonorum Technologia Alimentaria, 10(3), 269-280. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Trusheva, B., et al. (2021). Latest Advances in Green Extraction of Polyphenols from Plants, Foods and Food By-Products. Molecules, 26(23), 7299. [Link]
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Munin, A., & Edwards-Lévy, F. (2011). Encapsulation of Natural Polyphenolic Compounds; a Review. Pharmaceutics, 3(4), 793-829. [Link]
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Zhang, Y., et al. (2022). Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. PMC - NIH. [Link]
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SynArchive. (n.d.). Protecting Groups List. [Link]
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El-Darra, N. (2019). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. SciSpace. [Link]
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Natural Chemistry Research Group. (n.d.). MS and MS/MS Spectra of Polyphenols. University of Turku. [Link]
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Natural Chemistry Research Group. (n.d.). Tannin Biosynthesis. University of Turku. [Link]
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Herrero, M., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Foods, 9(6), 729. [Link]
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Toivonen, P. M. A., & Hodges, D. M. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Sustainable Food Systems, 6, 888471. [Link]
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Unknown Author. (2021). Technologies for the Extraction, Separation and Purification of polyphenols – A Review. Heliyon, 7(10), e08132. [Link]
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Al-Khayri, J. M., et al. (2023). A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents. Molecules, 28(15), 5775. [Link]
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Money, T. (1985). Biomimetic syntheses of phenols from polyketones. Chemical Reviews, 85(5), 331-351. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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D'Archivio, M., et al. (2023). A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry. Frontiers in Plant Science, 13, 1081394. [Link]
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Wang, Y., et al. (2025). Recent advances in microbial synthesis of polyphenols. Current Opinion in Biotechnology, 91, 103308. [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 26(11), 3331. [Link]
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Pharmacy 180. (n.d.). Biosynthesis of Tannins. Pharmacognosy. [Link]
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Beaudry, C. M. (2018). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports, 35(11), 1157-1185. [Link]
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Lachos-Perez, D., et al. (2024). Exploring a Sustainable Process for Polyphenol Extraction from Olive Leaves. Processes, 12(1), 195. [Link]
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Al-Kahtani, S., et al. (2022). ¹H-NMR Metabolic Profiling, Antioxidant Activity, and Docking Study of Common Medicinal Plant-Derived Honey. Molecules, 27(19), 6241. [Link]
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Wikipedia. (n.d.). Peptide. [Link]
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Liu, L., Zhang, Y., & Wang, Y. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(15), 6122-6125. [Link]
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ResearchGate. (n.d.). Biosynthesis of tannins, Adapted from Hättenschwiler and Vitousek... Scientific Diagram. [Link]
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TMIC Wishart Node. (2023, August 9). Unraveling the structural diversity of polyphenols using liquid chromatography mass spectrometry LC. YouTube. [Link]
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Uyama, H., et al. (2002). Synthesis of Ultrahigh Molecular Weight Polyphenols by Oxidative Coupling. Macromolecules, 35(20), 7586-7591. [Link]
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Kumar, A., et al. (2024). Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction: A Modified Approach for the Synthesis of Coumarin- and Equol-Based Compounds as Potential Antioxidants. ACS Omega, 9(40), 47683-47694. [Link]
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Mori, T., et al. (2026). Structure Revision of Isomallotusinin to Mallotusinin by NMR-Based Conformational Analysis. Journal of Natural Products. [Link]
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Zhang, Y., et al. (2024). Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. ResearchGate. [Link]
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Troubleshooting & Optimization
troubleshooting common side reactions in 3,4,5-Tris(benzyloxy)benzyl Alcohol synthesis
Welcome to the technical support center for the synthesis of 3,4,5-Tris(benzyloxy)benzyl Alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.
Overview of Synthetic Routes
The synthesis of this compound typically proceeds through a two-step process:
-
Benzylation: The phenolic hydroxyl groups of a gallic acid derivative, such as methyl gallate, are protected with benzyl groups.
-
Reduction: The ester or aldehyde functionality of the resulting 3,4,5-tris(benzyloxy) intermediate is reduced to the corresponding alcohol.
The choice of reagents and reaction conditions at each step is critical to minimizing side reactions and maximizing yield and purity. This guide will address potential issues in both stages of this synthesis.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Benzylation of Methyl Gallate
Question 1: My benzylation of methyl gallate is incomplete, and I see a mixture of partially benzylated products by TLC. What could be the cause?
Answer: Incomplete benzylation is a common issue and can arise from several factors:
-
Insufficient Benzylating Agent or Base: Ensure you are using a sufficient excess of the benzylating agent (e.g., benzyl bromide or benzyl chloride) and the base (e.g., potassium carbonate, sodium hydride). A molar ratio of at least 3.3 equivalents of both reagents per hydroxyl group on methyl gallate is recommended to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require prolonged heating to achieve full conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and partially benzylated intermediates are no longer visible. Increasing the reaction temperature, within the stability limits of your solvent and reagents, can also enhance the reaction rate.
-
Moisture: Water in the reaction mixture can consume the base and hydrolyze the benzylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Strength: For phenolic hydroxyl groups, a moderately strong base like potassium carbonate is often sufficient. However, if the reaction is sluggish, a stronger base such as sodium hydride (NaH) may be necessary. When using NaH, exercise extreme caution due to its reactivity with protic solvents.
Troubleshooting Protocol for Incomplete Benzylation:
-
Re-treat the reaction mixture: If TLC indicates the presence of starting material, add an additional portion of the benzylating agent and base to the reaction mixture and continue heating.
-
Optimize reaction conditions: For future attempts, consider increasing the reaction time, temperature, or the equivalents of reagents.
-
Ensure anhydrous conditions: Use freshly dried solvents and reagents. Flame-drying glassware under vacuum before use is a good practice.
Question 2: I am observing a significant amount of a non-polar byproduct in my benzylation reaction. What could it be?
Answer: A common non-polar byproduct in benzylation reactions is dibenzyl ether. This forms when the benzylating agent reacts with the benzyl alcohol generated from the hydrolysis of the benzylating agent or with the alkoxide of benzyl alcohol.
Preventative Measures:
-
Control Moisture: As mentioned above, rigorously excluding water from the reaction will minimize the formation of benzyl alcohol and subsequently dibenzyl ether.
-
Slow Addition of Benzylating Agent: Adding the benzylating agent slowly to the reaction mixture can help to maintain a low concentration of it, favoring the reaction with the phenoxide of methyl gallate over side reactions.
Part 2: Reduction of 3,4,5-Tris(benzyloxy)benzoate or Aldehyde
Question 3: I am reducing methyl 3,4,5-tris(benzyloxy)benzoate with Lithium Aluminum Hydride (LiAlH4) and my yield is low. What are the potential issues?
Answer: Low yields in LiAlH4 reductions can be attributed to several factors:
-
Reagent Quality: LiAlH4 is highly reactive and can be deactivated by moisture. Use a fresh, unopened bottle or a properly stored container of LiAlH4.
-
Incomplete Reaction: Ensure a sufficient excess of LiAlH4 is used to completely reduce the ester. The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether. Monitoring the reaction by TLC is crucial.
-
Work-up Procedure: The work-up of LiAlH4 reactions is critical for obtaining a good yield. The formation of aluminum salts can lead to emulsions and trap the product. The Fieser work-up is a widely used and effective method to precipitate the aluminum salts, allowing for easy filtration.[1]
Optimized LiAlH4 Reduction and Work-up Protocol:
| Step | Procedure | Purpose |
| 1. Reaction | Slowly add a solution of methyl 3,4,5-tris(benzyloxy)benzoate in anhydrous THF to a stirred suspension of LiAlH4 in anhydrous THF at 0 °C. | To control the exothermic reaction. |
| 2. Monitoring | Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material. | To ensure the reaction goes to completion. |
| 3. Quenching | Cool the reaction mixture back to 0 °C and cautiously add water dropwise, followed by 15% aqueous NaOH, and then more water. | To safely quench the excess LiAlH4 and precipitate aluminum salts. |
| 4. Filtration | Stir the resulting mixture at room temperature until a white, granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate or THF). | To remove the inorganic salts and isolate the product solution. |
| 5. Isolation | Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. | To isolate the this compound. |
Question 4: I am reducing 3,4,5-Tris(benzyloxy)benzaldehyde with Sodium Borohydride (NaBH4). Can debenzylation occur as a side reaction?
Answer: Sodium borohydride is a milder reducing agent than LiAlH4 and is less likely to cause debenzylation of the benzyl ethers.[2] However, the stability of benzyl ethers can be compromised under certain conditions.
-
Acidic Conditions: Benzyl ethers are susceptible to cleavage under strongly acidic conditions.[3] Ensure the reaction and work-up are performed under neutral or slightly basic conditions. A patent for the synthesis of the analogous 3,4,5-trimethoxybenzyl alcohol specifies adjusting the pH to 8-9 after the reduction.[4]
-
Catalytic Hydrogenolysis: While not directly related to NaBH4 reduction, it's important to be aware that benzyl ethers are readily cleaved by catalytic hydrogenolysis (e.g., H2/Pd-C).[5][6] Avoid these conditions if the benzyl protecting groups need to be retained.
Question 5: I am observing an additional spot on my TLC after the reduction of 3,4,5-Tris(benzyloxy)benzaldehyde, which is more polar than the starting material but less polar than the desired alcohol. What could it be?
Answer: This could be a hemiacetal formed between the product alcohol and any unreacted aldehyde, especially if the reaction is not complete.
Troubleshooting:
-
Drive the reaction to completion: Ensure you use a sufficient excess of NaBH4 and allow for adequate reaction time.
-
Careful Work-up: During the work-up, the hemiacetal should be hydrolyzed back to the alcohol and aldehyde. A mild aqueous work-up should facilitate this.
Part 3: Purification
Question 6: I am having difficulty purifying the final this compound. What are the recommended methods?
Answer: The purification of this compound can be challenging due to its physical properties.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system needs to be empirically determined. Mixtures of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) are often effective.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. Due to the relatively high polarity of the alcohol, a higher percentage of the polar solvent will be required for elution.
Troubleshooting Purification:
| Observed Problem | Potential Cause | Suggested Solution |
| Oily product that won't crystallize | Presence of impurities | Purify by column chromatography first, then attempt recrystallization. |
| Co-elution of impurities during chromatography | Similar polarity of product and impurity | Try a different solvent system for elution or use a different stationary phase (e.g., alumina). |
| Low recovery after chromatography | Product is too polar and sticks to the silica gel | Add a small percentage of a more polar solvent like methanol to the eluent to help wash the product off the column. |
Key Side Reactions and Their Mechanisms
Understanding the potential side reactions at a mechanistic level can aid in their prevention.
Caption: Common side reactions in the synthesis.
By understanding these potential pitfalls and implementing the suggested troubleshooting strategies, researchers can significantly improve the success rate of their this compound synthesis.
References
-
Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]
-
ResearchGate. (2015). Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. Retrieved from [Link]
- Google Patents. (n.d.). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
The Hive. (2018). Oxidation of 3,4,5-trimethoxy benzyl alcohol using household bleach and PTC. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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MDPI. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Retrieved from [Link]
-
ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride?. Retrieved from [Link]
-
Pubs.rsc.org. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
National Center for Biotechnology Information. (2017). Tuning the Synthesis of Manganese Oxides Nanoparticles for Efficient Oxidation of Benzyl Alcohol. Retrieved from [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]
-
J&K Scientific. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
-
ACS Publications. (n.d.). Supporting Information Understanding of Oxidation Behaviour of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]
-
EGUsphere. (2023). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
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Technical Support Center: Navigating the Challenges of Benzyloxy Group Deprotection
Welcome to the technical support center for benzyloxy (benzyl ether) group deprotection. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet sometimes problematic synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome experimental hurdles and ensure the successful deprotection of your target molecules. Our advice is grounded in established chemical principles and field-proven insights to enhance the reliability and efficiency of your work.
Troubleshooting Guide: Addressing Specific Deprotection Issues
This section is dedicated to tackling the most common problems encountered during the deprotection of benzyloxy groups. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and actionable solutions.
Q1: My catalytic hydrogenation for benzyl ether deprotection is sluggish or has stalled completely. What's going wrong?
This is one of the most frequent challenges in benzyl ether deprotection. Several factors can lead to an incomplete or stalled reaction.[1][2][3]
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to deactivation.
-
Old or Poor-Quality Catalyst: The activity of Pd/C can diminish over time or vary between batches.[1] It is advisable to use a fresh batch of catalyst from a reputable supplier.
-
Catalyst Poisoning: Impurities containing sulfur, halides, or even the amine product itself can poison the palladium catalyst.[2][4][5] Ensure meticulous cleaning of glassware and use high-purity solvents and reagents. If your substrate contains sulfur, consider alternative deprotection methods. For N-benzyl deprotection, the resulting amine can act as a catalyst poison.[6][7] Acidifying the reaction medium with HCl or acetic acid can mitigate this by forming the amine salt.[1][6][7]
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer:
-
Inappropriate Solvent Choice:
Q2: I'm observing undesired side reactions and reduction of other functional groups. How can I improve the selectivity of my deprotection?
Achieving chemoselectivity is critical, especially when working with complex molecules bearing multiple sensitive functional groups.
Strategies for Enhancing Selectivity:
-
Catalytic Transfer Hydrogenation (CTH): This is a milder alternative to using hydrogen gas.[3][5] It employs a hydrogen donor, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[3][5] CTH can often preserve reducible functional groups like alkenes, alkynes, and nitro groups that would be affected by traditional hydrogenation.[3]
-
Inhibitors for Pd/C Catalyzed Hydrogenolysis: Certain additives can selectively inhibit the cleavage of benzyl ethers while allowing the reduction of other groups. For instance, ammonia, pyridine, and ammonium acetate have been shown to be effective inhibitors for benzyl ether hydrogenolysis, while permitting the hydrogenation of olefins, Cbz groups, benzyl esters, and azides.[8][9]
-
Alternative Deprotection Methods: If reductive conditions are incompatible with your substrate, consider orthogonal deprotection strategies such as acidic or oxidative cleavage.
Q3: My substrate is sensitive to reductive conditions. What are my options for benzyl ether deprotection?
When catalytic hydrogenation is not a viable option, several other methods can be employed.
Alternative Deprotection Strategies:
| Deprotection Method | Reagents | Advantages | Challenges & Considerations |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃, BBr₃)[3][8] | Effective for substrates intolerant to reduction. | Limited to acid-insensitive substrates.[8] Can lead to Friedel-Crafts alkylation side reactions, which may require a cation scavenger.[3] |
| Lewis Acid Cleavage | Lewis acids (e.g., TMSI, AlCl₃) | Can be highly effective. | May require careful optimization of reaction conditions to avoid side reactions. |
| Oxidative Cleavage | DDQ, ozone, NBS[3][8][10] | Orthogonal to reductive methods. | Incompatible with other oxidizable functional groups.[3] Byproducts can include benzoic esters or benzoic acid.[3][10] |
| Photocatalytic Deprotection | Visible light with a photocatalyst (e.g., DDQ)[11][12] | Mild conditions, high functional group tolerance (e.g., azides, alkenes, alkynes).[11][12] | May not be suitable for full deprotection of perbenzylated compounds.[11][12] |
Q4: I am attempting to deprotect a para-methoxybenzyl (PMB) ether and facing difficulties. Are there specific methods for this?
While PMB ethers can be cleaved under similar conditions as benzyl ethers, they also have unique deprotection methods due to the electron-donating methoxy group.
Specific Methods for PMB Ether Deprotection:
-
Oxidative Cleavage with DDQ: p-Methoxybenzyl ethers are particularly susceptible to cleavage by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) due to the stabilization of the intermediate carbocation by the methoxy group.[8]
-
Electrochemical Deprotection: Anodic oxidation can selectively cleave PMB ethers.[13]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the deprotection of benzyloxy groups.
What are the most common methods for benzyl ether deprotection?
The most prevalent methods include:
-
Catalytic Hydrogenolysis: This is a widely used and often high-yielding method involving hydrogen gas and a palladium catalyst (e.g., Pd/C).[3][14] The primary byproduct is toluene, which is generally easy to remove.[3][15]
-
Catalytic Transfer Hydrogenation: A milder reductive method using a hydrogen donor instead of H₂ gas.[3][5]
-
Acidic Cleavage: Utilizes strong Brønsted or Lewis acids to cleave the ether bond.[3][8]
-
Oxidative Cleavage: Employs oxidizing agents to remove the benzyl group.[3][8]
How do I choose the right deprotection method for my molecule?
The choice of deprotection method is dictated by the functional groups present in your substrate. The following decision-making workflow can guide your selection:
Caption: Decision workflow for selecting a benzyl ether deprotection method.
What is the mechanism of catalytic hydrogenolysis of a benzyl ether?
The reaction, termed hydrogenolysis, involves the cleavage of the C-O bond by hydrogen.[15] The substrate and hydrogen adsorb to the surface of the palladium catalyst, where the cleavage occurs, resulting in the formation of the desired alcohol and toluene as a byproduct.[5]
Caption: Simplified mechanism of benzyl ether hydrogenolysis.
Experimental Protocols
General Protocol for Catalytic Hydrogenolysis of a Benzyl Ether
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol%)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Inert gas (nitrogen or argon)
-
Reaction flask with a stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-protected substrate in the chosen solvent in the reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for many reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., chromatography, recrystallization).
Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The final product should be characterized by appropriate analytical techniques (e.g., NMR, MS) to confirm its identity and purity.
References
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 499–503. [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
Poh, J. S., & Lam, Y. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]
-
Organic Chemistry. (2022, January 31). Adding Benzyl Protecting Group Mechanism. YouTube. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]
-
ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]
-
Chem Help ASAP. (2018, December 31). benzyl ether cleavage. YouTube. [Link]
-
Saito, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2871–2878. [Link]
-
Sciencemadness.org. (2019, October 30). De-protection of N-Benzyl groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Selective Oxidation of 3,4,5-Tris(benzyloxy)benzyl Alcohol
Introduction
Welcome to the technical support center for the selective oxidation of 3,4,5-Tris(benzyloxy)benzyl Alcohol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of synthesizing 3,4,5-Tris(benzyloxy)benzaldehyde while avoiding over-oxidation to the corresponding carboxylic acid. The sterically hindered and electron-rich nature of this substrate presents unique challenges that require careful consideration of reaction conditions and purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high-yielding and selective oxidations.
Understanding the Challenge: The Oxidation Pathway
The primary goal is the conversion of the primary alcohol to an aldehyde. However, the aldehyde product is susceptible to further oxidation, leading to the formation of the undesired carboxylic acid. This over-oxidation is a common side reaction that can significantly reduce the yield of the desired product and complicate purification.
Caption: Desired vs. Undesired Oxidation Pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the oxidation of this compound.
Issue 1: Significant Over-oxidation to Carboxylic Acid
Symptoms:
-
TLC analysis shows a significant spot at a lower Rf value corresponding to the carboxylic acid.
-
NMR of the crude product shows a broad singlet corresponding to the carboxylic acid proton.
-
Low isolated yield of the desired aldehyde.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Reaction Temperature Too High | Oxidation reactions are often exothermic. An increase in temperature can provide the activation energy for the over-oxidation of the aldehyde. For Swern oxidations, temperatures above -60°C can lead to side reactions like the Pummerer rearrangement.[1] | Strict Temperature Control: For Swern oxidations, maintain the temperature at -78°C (dry ice/acetone bath) during the addition of reagents.[2] For DMP oxidations, running the reaction at 0°C or room temperature is common, but for sensitive substrates, starting at 0°C is advisable.[3] |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the starting material is consumed can increase the likelihood of over-oxidation, especially if the oxidizing agent is still active. | Monitor Reaction Progress Closely: Use TLC to monitor the disappearance of the starting alcohol. Once the alcohol is consumed, quench the reaction promptly. |
| Incorrect Stoichiometry of Oxidant | Using a large excess of the oxidizing agent can drive the reaction towards the more stable carboxylic acid. | Use a Modest Excess of Oxidant: Typically, 1.1 to 1.5 equivalents of the oxidant (e.g., DMP) are sufficient. For catalytic oxidations (e.g., TEMPO), carefully control the amount of the primary oxidant. |
| Presence of Water (for some methods) | In some oxidation reactions, the presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is then readily oxidized to the carboxylic acid. | Ensure Anhydrous Conditions: For methods like Swern and DMP oxidations, use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
Issue 2: Incomplete or Sluggish Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting alcohol even after a prolonged reaction time.
-
Low overall conversion.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Steric Hindrance | The three bulky benzyloxy groups on the aromatic ring can sterically hinder the approach of the oxidizing agent to the benzylic alcohol. | Choose a Less Bulky Oxidant: If steric hindrance is a major issue, consider using a smaller oxidizing agent. Alternatively, slightly increasing the reaction temperature (while carefully monitoring for over-oxidation) or extending the reaction time might be necessary. |
| Deactivated Reagents | The oxidizing agent may have degraded due to improper storage or handling. DMP is sensitive to moisture, and the active species in Swern oxidation is generated in situ and is temperature-sensitive. | Use Fresh or Properly Stored Reagents: Ensure that DMP is stored in a desiccator. For Swern oxidation, use freshly opened or distilled reagents. |
| Insufficient Activation (Swern) | In a Swern oxidation, the activation of DMSO by oxalyl chloride or trifluoroacetic anhydride is a critical step.[4] | Ensure Proper Activation: Add the activating agent to DMSO at a low temperature (-78°C) and allow sufficient time for the formation of the active species before adding the alcohol. |
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is best for this compound?
There is no single "best" method, as the optimal choice depends on factors like scale, available reagents, and sensitivity of other functional groups. However, here is a comparative overview:
| Method | Advantages | Disadvantages |
| Swern Oxidation | Generally high yields, mild conditions, and low propensity for over-oxidation.[5] | Requires cryogenic temperatures (-78°C), produces malodorous dimethyl sulfide, and requires strictly anhydrous conditions.[4] |
| Dess-Martin Periodinane (DMP) Oxidation | Mild, room temperature reaction, neutral conditions, and easy workup.[6] | DMP is expensive and can be explosive under certain conditions.[3] |
| TEMPO-Catalyzed Oxidation | Uses a catalytic amount of TEMPO with a stoichiometric co-oxidant (e.g., bleach), making it cost-effective and "greener".[7] | Can be sensitive to reaction conditions, and over-oxidation can occur if not carefully controlled.[8] |
For a sterically hindered and valuable substrate like this compound, a DMP oxidation is often a good starting point due to its mild and neutral conditions, which minimize the risk of side reactions.
Q2: How do I effectively monitor the reaction by TLC?
-
Eluent System: A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1). The alcohol will have a lower Rf than the aldehyde, and the carboxylic acid will have the lowest Rf, often streaking if a small amount of acid is not added to the eluent.
-
Visualization: The benzyloxy groups provide a chromophore, so the spots should be visible under UV light (254 nm).[9] Staining with potassium permanganate or phosphomolybdic acid can also be used.[10]
Caption: Representative TLC of the oxidation reaction.
Q3: How do I purify the aldehyde if over-oxidation occurs?
The most common method is to use a basic wash to remove the carboxylic acid impurity.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will move into the aqueous layer.[5]
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
If the product is sensitive to basic conditions, column chromatography is a good alternative. A silica gel column using a hexane/ethyl acetate gradient should effectively separate the less polar aldehyde from the more polar carboxylic acid.[11]
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for small to medium-scale synthesis due to its mild conditions and high selectivity.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) if necessary.
Caption: Workflow for DMP Oxidation.
Protocol 2: Swern Oxidation
This method is suitable for scales where the use of DMP is not economical, but it requires more stringent control of conditions.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous solvents and reagents are crucial.
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78°C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -70°C.
-
Stir for 1 hour at -78°C.
-
Add triethylamine (5.0 eq) dropwise and stir for 30 minutes at -78°C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
References
-
Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651–1660. [Link]
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. A new, mild, and selective method for the oxidation of alcohols to aldehydes and ketones. J. Org. Chem.1987 , 52 (12), 2559–2562. [Link]
-
Zhu, L.; Xu, X.; Zheng, F. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turk J Chem2018 , 42, 75-86. [Link]
-
Dess-Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
- Gilbert, J. C.; Martin, S. F. Experimental Organic Chemistry: A Miniscale and Microscale Approach, 6th ed.; Cengage Learning, 2015.
-
Nichols, L. Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Separating Components of a Mixture by Extraction. YouTube. [Link]
-
Oxidation of 3,4,5-trimethoxy benzyl alcohol using household bleach and PTC. The Vespiary. [Link]
-
TLC Visualization. Chemistry LibreTexts. [Link]
-
TEMPO-Mediated Oxidations. Organic Chemistry Portal. [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
De Luca, L.; Giacomelli, G.; Porcheddu, A. A Mild and Efficient Alternative to the Classical Swern Oxidation. J. Org. Chem.2001 , 66 (23), 7907-7909. [Link]
-
Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]
-
Ciriminna, R.; Pagliaro, M. TEMPO-Catalyzed Oxidation of Alcohols: A Green and Sustainable Process. Org. Process Res. Dev.2010 , 14 (1), 245-251. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. NIH. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzyl Alcohol from Cresol Impurities
Welcome to the comprehensive technical support guide for the purification of benzyl alcohol from cresol impurities. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity benzyl alcohol in your laboratory and production processes.
Introduction: The Challenge of Separating Benzyl Alcohol and Cresols
Benzyl alcohol is a widely used solvent, preservative, and synthetic intermediate in the pharmaceutical and cosmetic industries. However, its synthesis, particularly through toluene oxidation, often results in the co-production of cresol isomers (o-, m-, and p-cresol) as impurities. The structural similarity and close boiling points of benzyl alcohol and cresols present a significant purification challenge. The presence of cresol impurities, even at trace levels, can negatively impact the odor, color, and reactivity of benzyl alcohol, making their removal critical for high-purity applications[1]. This guide will explore the most effective methods for this separation and provide practical solutions to common issues encountered during the process.
Physicochemical Properties of Benzyl Alcohol and Cresol Isomers
A clear understanding of the physical properties of these compounds is fundamental to selecting and optimizing a purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Benzyl Alcohol | C₇H₈O | 108.14 | 205.3 |
| o-Cresol | C₇H₈O | 108.14 | 191.0 |
| m-Cresol | C₇H₈O | 108.14 | 202.7 |
| p-Cresol | C₇H₈O | 108.14 | 201.9 |
Note: The boiling points of m-cresol, p-cresol, and benzyl alcohol are remarkably close, rendering simple fractional distillation inefficient for their separation[2][3].
Troubleshooting Guides for Purification Methods
This section provides detailed troubleshooting for the primary methods used to purify benzyl alcohol from cresol impurities.
Method 1: Fractional Distillation
Fractional distillation is often the first approach considered for separating liquids with different boiling points. However, due to the small difference in boiling points between benzyl alcohol and cresol isomers, this method requires a highly efficient distillation column and careful control of operating parameters.
Troubleshooting Common Issues in Fractional Distillation
Q1: My purified benzyl alcohol still contains significant cresol impurities, as confirmed by GC analysis. What's going wrong?
A1: This is a common issue due to the close boiling points. Consider the following:
-
Insufficient Column Efficiency: Your fractional distillation column may not have enough theoretical plates to achieve the desired separation. For this specific separation, a column with a high number of theoretical plates (e.g., a packed column like a Vigreux or, for higher efficiency, a spinning band distillation column) is recommended.
-
Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column, leading to poor separation. Increase the reflux ratio to improve separation, but be mindful that this will also increase the distillation time.
-
Flooding or Channelling: In a packed column, excessively high boil-up rates can lead to flooding, where the liquid backs up in the column. Conversely, a very low boil-up rate can cause channeling, where the vapor does not have intimate contact with the liquid. Ensure your distillation is proceeding at a steady, controlled rate.
-
Azeotrope Formation: Benzyl alcohol can form azeotropes with cresols, which are mixtures that boil at a constant temperature, making separation by conventional distillation impossible[4][5][6]. If an azeotrope is present, you will need to employ alternative techniques like azeotropic or extractive distillation.
Q2: The distillation is proceeding very slowly, and I'm concerned about thermal decomposition. How can I speed it up without sacrificing purity?
A2: Balancing speed and purity is key.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of all components, reducing the risk of thermal degradation. This is highly recommended for this separation.
-
Optimize Insulation: Ensure your distillation column is well-insulated to minimize heat loss and maintain a consistent temperature gradient.
-
Heating Mantle Control: Use a heating mantle with a stirrer to ensure even heating of the distillation flask and prevent bumping. Avoid overheating, which can lead to decomposition and column flooding.
Experimental Protocol: High-Efficiency Fractional Distillation (Vacuum)
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Raschig rings or metal sponge packing). The column should be well-insulated. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Charging the Flask: Charge the round-bottom flask with the impure benzyl alcohol. Add boiling chips or a magnetic stir bar.
-
Initiating Distillation: Begin stirring and gradually heat the flask using a heating mantle.
-
Applying Vacuum: Slowly and carefully apply vacuum to the desired pressure.
-
Establishing Reflux: Allow the system to reach total reflux (condensate returning to the column without any distillate being collected) for at least 30 minutes to an hour to establish equilibrium.
-
Collecting Fractions: Begin collecting the distillate at a slow, steady rate. Monitor the head temperature closely. A sharp increase in temperature indicates that a higher-boiling component is starting to distill.
-
Fraction Analysis: Collect several small fractions and analyze each for purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[7][8].
-
Combining Fractions: Combine the fractions that meet the required purity specifications.
Method 2: Chemical Purification via Alkali Metal Benzylate Treatment
This method leverages the acidic nature of cresols to convert them into non-volatile salts, which can then be easily separated from the neutral benzyl alcohol by distillation.
Workflow for Chemical Purification
Caption: Chemical purification workflow for benzyl alcohol.
Troubleshooting Common Issues in Chemical Purification
Q1: After distillation, my benzyl alcohol is still contaminated with cresols. Why didn't the reaction go to completion?
A1: Incomplete reaction is a likely cause.
-
Stoichiometry of Benzylate: Ensure you are using a sufficient amount of the alkali metal benzylate. It is recommended to use a slight excess to drive the reaction to completion[1][9]. The reaction is an equilibrium, and an excess of the benzylate will shift it towards the formation of the cresolate.
-
In-situ Formation of Benzylate: If you are forming the alkali metal benzylate in situ (e.g., by reacting benzyl alcohol with sodium metal), ensure all the metal has reacted before proceeding with the distillation. Residual alkali metal can be a safety hazard.
-
Reaction Time and Temperature: Allow sufficient time for the reaction between the benzylate and the cresols to occur before starting the distillation. Gentle heating can facilitate the reaction.
Q2: The yield of purified benzyl alcohol is lower than expected. Where could the product be lost?
A2: Low yield can be attributed to several factors:
-
Entrainment: During distillation, some of the non-volatile cresolate salt may be carried over with the benzyl alcohol vapor (entrainment), especially if the distillation is too rapid. Ensure a slow, steady distillation rate.
-
Side Reactions: At high temperatures, side reactions can occur. Performing the distillation under vacuum will lower the required temperature and minimize the potential for side reactions.
-
Mechanical Losses: Account for losses during transfers between vessels.
Experimental Protocol: Purification using Sodium Benzylate
-
Preparation of Sodium Benzylate Solution: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal in small portions to a volume of pure benzyl alcohol under an inert atmosphere (e.g., nitrogen). The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved.
-
Reaction with Impure Benzyl Alcohol: Add the impure benzyl alcohol containing cresol to the sodium benzylate solution. Stir the mixture and gently heat to 50-60°C for 1 hour to ensure complete reaction.
-
Distillation: Arrange the apparatus for vacuum distillation. Slowly reduce the pressure and begin to distill the purified benzyl alcohol. The sodium cresolate will remain in the distillation flask as a non-volatile residue.
-
Purity Analysis: Analyze the distilled benzyl alcohol for residual cresol impurities using GC or HPLC.
Method 3: Liquid-Liquid Extraction
This technique exploits the difference in acidity between the phenolic cresols and the alcoholic benzyl alcohol. Cresols are significantly more acidic and will be deprotonated by a moderately strong aqueous base (like sodium hydroxide), forming water-soluble cresolate salts. Benzyl alcohol, being much less acidic, remains in the organic phase.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-liquid extraction workflow for benzyl alcohol purification.
Troubleshooting Common Issues in Liquid-Liquid Extraction
Q1: I'm observing an emulsion at the interface of the organic and aqueous layers, which is making separation difficult.
A1: Emulsions are a common problem in liquid-liquid extractions.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. This reduces the likelihood of emulsion formation.
-
Breaking the Emulsion: If an emulsion does form, you can try:
-
Allowing the funnel to stand undisturbed for a longer period.
-
Gently swirling the funnel.
-
Adding a small amount of a saturated sodium chloride solution (brine), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtering the mixture through a pad of glass wool.
-
Q2: The purity of my benzyl alcohol is still not satisfactory after extraction.
A2: This could be due to incomplete extraction or inefficient washing.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is a more efficient way to remove the cresol impurities.
-
pH of the Aqueous Phase: Ensure the pH of the aqueous base is high enough to deprotonate the cresols effectively.
-
Backwashing: After separating the organic layer, you can "backwash" it with a fresh portion of the organic solvent to recover any small amount of benzyl alcohol that may have partitioned into the aqueous phase.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the impure benzyl alcohol in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a 5-10% aqueous solution of sodium hydroxide to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium cresolate.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous sodium hydroxide solution two more times to ensure complete removal of the cresols.
-
Washing: Wash the organic layer with water to remove any residual sodium hydroxide, followed by a wash with brine to aid in drying.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified benzyl alcohol.
-
Final Purification (Optional): For very high purity, the resulting benzyl alcohol can be further purified by vacuum distillation.
Frequently Asked Questions (FAQs)
Q: Which purification method is best for my application?
A: The choice of method depends on the scale of your purification, the initial concentration of cresol impurities, and the required final purity.
-
For high-purity, small-scale applications: Chemical purification followed by distillation or preparative chromatography offers the best results.
-
For larger-scale industrial applications: Extractive distillation or the chemical purification method using an alkali metal benzylate are often more cost-effective and scalable.
-
For initial, less stringent purification: Liquid-liquid extraction can be a good first step to remove the bulk of cresol impurities.
Q: How can I analyze the purity of my benzyl alcohol?
A: The most common and effective methods for analyzing the purity of benzyl alcohol and quantifying cresol impurities are:
-
Gas Chromatography (GC): With a suitable column (e.g., a polar capillary column), GC provides excellent separation of benzyl alcohol and the cresol isomers, allowing for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is also a powerful technique for this analysis[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify impurities, although it may be less sensitive for very low concentrations compared to chromatographic methods.
Q: What are the key safety precautions when working with benzyl alcohol and cresols?
A: Both benzyl alcohol and cresols require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[10][11].
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors[10].
-
Handling Alkali Metals: If preparing sodium benzylate in situ, be extremely cautious when handling sodium metal, as it reacts violently with water.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Q: Can I use other bases besides sodium hydroxide for liquid-liquid extraction?
A: Yes, other bases like potassium hydroxide can be used. The key is that the base must be strong enough to deprotonate the cresols but not so strong that it causes unwanted side reactions with benzyl alcohol or the solvent. Sodium carbonate is generally not a strong enough base to effectively deprotonate cresols.
References
- Millikan, A. F. (1962). Purification of m-cresol from mixtures of m-cresol and p-cresol. U.S. Patent No. 3,031,383. Washington, DC: U.S.
- Bauduin, J. (1970). Process for the purification of benzyl alcohol. U.S. Patent No. 3,523,978. Washington, DC: U.S.
-
Filo. (2023). Describe a chemical procedure to separate a mixture of benzyl alcohol and o-cresol and to recover each in pure form. [Link]
-
Wikipedia. (n.d.). Azeotrope tables. [Link]
-
OSHA. (1986). Benzyl alcohol. (OSHA Method PV2009). [Link]
-
Ismail, M., et al. (2009). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. ResearchGate. [Link]
- (1972). Method for purifying benzyl alcohol.
-
Zhang, Q., et al. (2022). Multiscale Screening of Deep Eutectic Solvents for Efficient Extraction of m-Cresol from Model Coal Tar. PubMed Central. [Link]
-
Supporting Information for: Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. (n.d.). Royal Society of Chemistry. [Link]
- (2014). Separation and purification method of m-cresol.
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Chromatography Forum. (2011). Benzyl Alcohol Fundamentals. [Link]
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International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]
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National Institutes of Health. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. [Link]
-
ResearchGate. (2008). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. [Link]
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Filo. (2023). Describe a chemical procedure to separate a mixture of benzyl alcohol and... [Link]
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Drake University. (2010). Chromatographic Selectivity Triangles. [Link]
-
European Patent Office. (1999). Process for producing benzyl alcohol. EP 0924179 A1. [Link]
-
SciSpace. (n.d.). A Mathematical Model for the Benzylation of p -Cresol with Benzyl Alcohol. [Link]
-
Sulzer. (n.d.). OptimEXT™ Advanced solutions for extraction and solvent recovery. [Link]
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Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. [Link]
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University of Edinburgh. (n.d.). Azeotropes beginning with B. [Link]
-
National Institutes of Health. (n.d.). Countercurrent Separation of Natural Products: An Update. [Link]
-
Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems :(. [Link]
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National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. [Link]
-
(n.d.). Safety Data Sheet: Benzyl Alcohol NF. [Link]
-
Reddit. (2025). Liquid Liquid Extraction : r/chemhelp. [Link]
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Betco. (n.d.). Safety Data Sheets. [Link]
-
European Patent Office. (n.d.). Process for the preparation of benzyl alcohol. EP 0924179 A1. [Link]
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Reddit. (2024). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. [Link]
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YouTube. (2024). Liquid-Liquid Extraction and Separation Schemes | Organic Chemistry Lab Techniques. [Link]
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Technical Support Center: Phase Transfer Catalysis for the Oxidation of Benzyl Alcohols
Welcome to the technical support center for Phase Transfer Catalysis (PTC) applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing PTC for the selective oxidation of benzyl alcohols to the corresponding aldehydes. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies derived from extensive field experience. Our goal is to empower you to not only execute these reactions successfully but also to intelligently diagnose and resolve experimental challenges.
Foundational Principles: The "Why" of PTC Oxidation
Phase Transfer Catalysis is a powerful technique for reacting reagents located in separate, immiscible phases—typically an aqueous phase and an organic phase.[1][2] In the context of benzyl alcohol oxidation, the substrate (benzyl alcohol) resides in an organic solvent, while the oxidant (e.g., permanganate, dichromate, hypochlorite) is often an inorganic salt dissolved in water.[2][3] These reactants cannot interact efficiently without a transport mechanism.
This is where the phase transfer catalyst, commonly a quaternary ammonium (Q⁺) or phosphonium salt, becomes critical. The lipophilic alkyl chains of the catalyst allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion. The catalytic cycle, as depicted below, involves the catalyst's cation (Q⁺) exchanging its initial counter-ion (e.g., chloride, X⁻) for an oxidant anion (e.g., permanganate, MnO₄⁻) at the aqueous-organic interface. This new, lipophilic ion pair (Q⁺MnO₄⁻) is then shuttled into the organic phase where it can react with the benzyl alcohol. After the oxidation occurs, the catalyst, now paired with the newly formed anion, returns to the interface to begin the cycle anew.
This continuous cycling allows a substoichiometric amount of the catalyst to facilitate the transfer and reaction of a large amount of oxidant, dramatically accelerating the reaction rate compared to an uncatalyzed biphasic system.[1]
Caption: Phase Transfer Catalysis Cycle for Benzyl Alcohol Oxidation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the PTC-mediated oxidation of benzyl alcohols. The key to successful troubleshooting is understanding that the overall reaction rate is dependent on both the rate of mass transfer between phases and the intrinsic rate of the chemical reaction in the organic phase.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low or No Conversion | a) Inefficient Mass Transfer: The oxidant is not reaching the benzyl alcohol. This is often due to poor mixing. | Increase Agitation Speed: The interfacial area where the catalyst functions is directly proportional to agitation energy. Ensure the vortex between the two phases is significant, indicating good mixing.[1] Check Catalyst Lipophilicity: If the catalyst has short alkyl chains, it may be too water-soluble. Switch to a catalyst with longer alkyl chains (e.g., tetrabutylammonium or tetrahexylammonium salts) to improve its partitioning into the organic phase. |
| b) Inappropriate Catalyst Choice/Loading: The selected catalyst may not be efficient for the specific oxidant, or the concentration is too low. | Screen Different Catalysts: Tetrabutylammonium (TBA) and Tetrabutylphosphonium (TBP) salts are excellent starting points.[3] Phosphonium salts often exhibit greater thermal stability if higher temperatures are required. Increase Catalyst Loading: Start with 1-5 mol% of the catalyst relative to the substrate. Insufficient catalyst will result in a slow transfer rate. | |
| c) Low Reaction Temperature: The intrinsic oxidation rate is too slow. | Increase Reaction Temperature: Gently warm the reaction (e.g., to 40-60 °C). Monitor carefully, as higher temperatures can also promote over-oxidation. For every 10 °C increase, the reaction rate roughly doubles. | |
| 2. Over-oxidation to Benzoic Acid | a) Excess Oxidant: Using a large excess of the oxidizing agent drives the reaction past the aldehyde stage. | Control Stoichiometry: Use a slight excess (e.g., 1.1-1.3 equivalents) of the oxidant. A large excess is unnecessary and promotes the formation of benzoic acid.[4] Slow Addition of Oxidant: Add the oxidant solution dropwise over time. This maintains a low instantaneous concentration of the oxidant, favoring the initial oxidation to the aldehyde. |
| b) High Reaction Temperature or Prolonged Reaction Time: The aldehyde product is susceptible to further oxidation under the reaction conditions. | Reduce Temperature: Perform the reaction at room temperature or even 0 °C if the reaction is sufficiently fast. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the benzyl alcohol is consumed to prevent over-oxidation.[5][6] | |
| 3. Catalyst Deactivation / Reaction Stalls | a) Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds) can bind irreversibly to the catalyst.[7] | Use High-Purity Reagents: Ensure solvents and starting materials are of appropriate analytical grade. Product Inhibition: In some systems, the benzoic acid byproduct can adsorb onto the catalyst and inhibit its activity.[8] If this is suspected, consider adding a mild, non-nucleophilic base to the aqueous phase to neutralize the acid as it forms. |
| b) Catalyst Decomposition: Quaternary ammonium salts can undergo Hofmann elimination under strongly basic conditions or degrade at high temperatures. | Control pH: For reactions requiring basic conditions, use a buffered system or a milder base (e.g., carbonates instead of hydroxides).[4] Maintain Moderate Temperatures: Avoid excessive heating. Most quaternary ammonium salts are stable up to 70-80 °C, but this can be lower in the presence of a strong base. | |
| 4. Formation of a Persistent Emulsion During Workup | a) Catalyst Residue: The phase transfer catalyst itself is a surfactant and can stabilize emulsions. | Add a Saturated Brine Solution (NaCl(aq)): This increases the ionic strength of the aqueous phase, which helps to break emulsions by "salting out" the organic components and disrupting the surfactant's stabilizing effect.[9] Filter Through Celite®: Passing the mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion by physically disrupting the droplets. |
| b) Finely Dispersed Solids: Insoluble byproducts (e.g., MnO₂ from permanganate oxidations) can accumulate at the interface and stabilize emulsions. | Pre-filter the Reaction Mixture: Before the aqueous workup, filter the reaction mixture to remove any insoluble materials. Allow Mixture to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period can allow the phases to separate.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right phase transfer catalyst for my reaction?
A: The choice of catalyst is a balance between its ability to transfer the oxidant (transfer rate) and the reactivity of the resulting ion pair in the organic phase (intrinsic reaction rate).
-
For highly reactive oxidants (e.g., Permanganate): A catalyst that transfers the anion efficiently is key. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are excellent, cost-effective choices.
-
For less reactive anions: A more lipophilic catalyst with bulkier alkyl groups (e.g., tetrahexylammonium bromide) can be beneficial. The larger cation creates a "looser" ion pair in the organic phase, making the anion more "naked" and reactive.
-
High-Temperature Reactions (>80-100 °C): Consider tetrabutylphosphonium salts, which generally offer superior thermal stability compared to their ammonium counterparts.
Q2: What is the role of a co-catalyst, such as tungstate or molybdate, when using hydrogen peroxide?
A: Hydrogen peroxide (H₂O₂) itself is not a very effective oxidant for alcohols under PTC conditions. Co-catalysts like sodium tungstate (Na₂WO₄) or sodium molybdate (Na₂MoO₄) are essential. In the aqueous phase, these salts react with H₂O₂ to form highly potent peroxo-metal species. The phase transfer catalyst then transports these active peroxo-anions into the organic phase to perform the oxidation.[4] The pH is often crucial in these systems to maintain the stability of the active oxidant.[4]
Q3: Can I run the reaction without an organic solvent?
A: In some cases, yes. If the benzyl alcohol is a liquid, it can sometimes serve as the organic phase itself. This is a "greener" approach that simplifies workup. However, this may not be suitable for all substrates, and the reaction kinetics might change. A solvent-free oxidation of anisaldehyde has been reported with high yield.[4]
Q4: How do I effectively monitor the progress of the reaction?
A: The two most common methods are:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the reaction. Spot the reaction mixture alongside your starting material and (if available) the pure product. The disappearance of the starting material spot and the appearance of the product spot indicate progress. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) and visualize under a UV lamp.[6]
-
Gas Chromatography (GC): GC provides quantitative data on the conversion of starting material and the yield of the product. A small aliquot of the organic phase is withdrawn, diluted, and injected. This is the most accurate way to determine when the reaction is complete and to assess the formation of byproducts like benzoic acid.[5][10]
Q5: My reaction is very slow. Besides changing the temperature and catalyst, what else can I try?
A: First, ensure your agitation is truly vigorous. If the reaction is still slow, consider the choice of organic solvent. A more polar organic solvent can sometimes stabilize the catalyst-oxidant ion pair and influence the reaction rate. However, the solvent must remain immiscible with water. Dichloromethane, chloroform, and toluene are common choices.[3] Also, verify the quality and concentration of your oxidant; for example, aqueous solutions of sodium hypochlorite (bleach) can degrade over time.
Exemplary Experimental Protocol: Oxidation with H₂O₂ and a Tungstate Co-catalyst
This protocol describes a general procedure for the selective oxidation of benzyl alcohol to benzaldehyde using a green and efficient H₂O₂/tungstate system.
Materials:
-
Benzyl Alcohol
-
Toluene (or another suitable organic solvent)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
30-35% Hydrogen Peroxide (H₂O₂) solution
-
Phosphate buffer solution (pH ~7)
-
Sodium sulfite (for quenching)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine benzyl alcohol (1.0 eq), toluene (to make a ~1M solution), tetrabutylammonium hydrogen sulfate (0.02 eq), and sodium tungstate dihydrate (0.01 eq).
-
Aqueous Phase Addition: Add the phosphate buffer solution (equal in volume to the organic solvent).
-
Initiation: Begin vigorous stirring of the biphasic mixture. Heat the mixture to 50-60 °C if necessary.
-
Oxidant Addition: Slowly add hydrogen peroxide (1.2 eq) to the reaction mixture dropwise via an addition funnel over 30-60 minutes. Caution: The reaction can be exothermic. Monitor the temperature and adjust the addition rate accordingly.
-
Reaction Monitoring: Allow the reaction to stir vigorously at the set temperature. Monitor the progress by periodically taking small aliquots from the organic layer and analyzing by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium sulfite to quench any remaining hydrogen peroxide. Stir for 15-20 minutes until bubbling ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x). If an emulsion forms, refer to the troubleshooting guide.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzaldehyde.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
References
-
Campisi, S., Ferri, D., Villa, A., Wang, W., Wang, D., Kröcher, O., & Prati, L. (2016). Selectivity control in palladium-catalyzed alcohol oxidation through selective blocking of active sites. Journal of Physical Chemistry C. Available at: [Link]
-
Yuan, Z., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Available at: [Link]
-
van der Waal, J. C., et al. (2017). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts. Available at: [Link]
-
Xue, F., et al. (2024). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. Available at: [Link]
-
Wannakao, S., et al. (2021). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. Catalysts. Available at: [Link]
-
Wang, C. T., et al. (2007). Kinetic study of benzyl alcohol oxidation under phase transfer catalysis conditions. Journal of the Chinese Institute of Chemical Engineers. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. Available at: [Link]
-
Bijudas, K. (2019). Selective Oxidation of Benzyl alcohols to Benzaldyhydes under Phase Transfer Catalysis. Journal of Applicable Chemistry. Available at: [Link]
-
University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Greener Chemistry Laboratory Experiments. Available at: [Link]
-
Bijudas, K. (2014). Selective oxidation of benzyl alcohols under phase transfer catalysis. ResearchGate. Available at: [Link]
-
Wang, C. T., et al. (2007). KINETIC STUDY OF BENZYL ALCOHOL OXIDATION UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Chemical Engineering Communications. Available at: [Link]
-
Bijudas, K., & Bashpa, P. (2019). Selective Oxidation of Benzyl Alcohols by Hydrogen Peroxide under Phase Transfer Catalysis. ResearchGate. Available at: [Link]
-
Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University Chemistry Department. Available at: [Link]
-
Tundo, P. (2011). Sustainable Oxidations under Phase-Transfer Catalysis Conditions. ResearchGate. Available at: [Link]
-
ACS Publications. (n.d.). Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review. ACS Engineering Au. Available at: [Link]
-
Heravi, M. M., et al. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. Available at: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of benzyl alcohol GC chromatogram. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic oxidation of alcohols to carbonyl compounds over hydrotalcite and hydrotalcite-supported catalysts. RSC Advances. Available at: [Link]
-
International Journal of Engineering Research and Applications. (n.d.). PTC Oxidation of Alcohols: Design of Experiments. IJERA. Available at: [Link]
-
PTC Organics, Inc. (n.d.). PTC Oxidation of Alcohol to Aldehyde using H2O2. PTC Organics. Available at: [Link]
-
PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. PTC Communications. Available at: [Link]
-
Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. Available at: [Link]
-
ResearchGate. (n.d.). Selective oxidation of alcohols to high value-added carbonyl compounds using air over Co-Co3O4@NC catalysts. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). TLC monitoring for oxidation reaction completion. ResearchGate. Available at: [Link]
-
Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. Available at: [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]
-
ChemRxiv. (n.d.). Visible-light-induced aerobic photocatalytic oxidation of alcohols to carboxylic acids over practical NaBr/NH2. ChemRxiv. Available at: [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. ACP. Available at: [Link]
-
MDPI. (n.d.). Recent Research on the Anti-Poisoning Catalysts in the Catalytic Oxidation of VOCs: A Review. MDPI. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. ijppsjournal.com. Available at: [Link]
-
PubMed. (2025). Heterogeneous Fe-N-C Cocatalyst for Hydroquinone Oxidation Enables Aerobic Oxidation of Primary Alcohols to Aldehydes. PubMed. Available at: [Link]
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Validation & Comparative
A Multi-faceted Spectroscopic Approach to the Structural Validation of 3,4,5-Tris(benzyloxy)benzyl Alcohol
In the realm of synthetic chemistry, particularly in the development of dendrimers, functional polymers, and pharmaceutical intermediates, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The compound 3,4,5-Tris(benzyloxy)benzyl alcohol is a cornerstone building block whose structural integrity is paramount for the success of multi-step syntheses. This guide presents a comprehensive, evidence-based workflow for the structural validation of this molecule. We will move beyond a simple recitation of data, instead focusing on the synergistic power of combining multiple spectroscopic techniques. By cross-validating the results from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-reinforcing system of proof, ensuring the highest degree of confidence in the final structural assignment.
The Imperative of a Synergistic Analytical Workflow
Our validation process follows a logical and efficient progression, ensuring that each step builds upon the last to create a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.
Proton (¹H) NMR Spectroscopy: A Census of Hydrogen Atoms
¹H NMR spectroscopy allows us to identify and count the different types of protons in the molecule, providing crucial information about the electronic environment of each and how they are connected through covalent bonds.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of Deuterated Chloroform (CDCl₃). The use of a deuterated solvent is essential to prevent the large proton signal of the solvent from obscuring the analyte signals. Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS), which serves as the internal standard for calibrating the chemical shift axis to 0.00 ppm.[1][2] The residual non-deuterated solvent peak (CHCl₃) at 7.26 ppm can also be used for referencing.
-
Data Acquisition: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each resonance.
Data Interpretation & Comparison:
| Signal Assignment | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ar-H (Benzyl Groups) | 7.30 - 7.50 | 7.42 - 7.31 | Multiplet (m) | 15H | The fifteen protons on the three phenyl rings of the benzyl groups are chemically similar, resulting in a complex, overlapping multiplet. |
| Ar-H (Central Ring) | ~6.70 | 6.65 | Singlet (s) | 2H | The two protons on the central aromatic ring are chemically equivalent and have no adjacent proton neighbors, thus appearing as a sharp singlet. |
| -O-CH₂-Ph | ~5.10 | 5.09 | Singlet (s) | 6H | The six benzylic protons of the three -OCH₂- groups are equivalent and are not coupled to other protons, yielding a distinct singlet. |
| -CH₂-OH | ~4.65 | 4.61 | Singlet (s) | 2H | The two protons of the primary alcohol are adjacent to the central aromatic ring. They typically appear as a singlet, as coupling to the -OH proton is often not observed due to rapid chemical exchange. |
| -OH | 1.5 - 2.5 | 1.95 | Broad Singlet (br s) | 1H | The hydroxyl proton signal is characteristically broad due to hydrogen bonding and chemical exchange. Its chemical shift can be variable and dependent on concentration and temperature. |
Carbon-13 (¹³C) NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR provides a definitive count of the unique carbon atoms in a molecule and gives insight into their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is inherently less sensitive than ¹H NMR, so a slightly more concentrated sample or a longer acquisition time may be necessary.
-
Data Acquisition: Acquire a proton-decoupled spectrum. This common technique irradiates the protons, causing all carbon signals to collapse into singlets, which simplifies the spectrum and enhances the signal-to-noise ratio.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3]
Data Interpretation & Comparison:
| Signal Assignment | Predicted δ (ppm) | Observed δ (ppm) | Rationale for Assignment |
| C -O (Central Ring, C3, C5) | ~153 | 153.4 | Aromatic carbons attached to the electron-donating ether oxygens are significantly deshielded, shifting them downfield. |
| C -CH₂OH (Central Ring, C1) | ~138 | 138.2 | The quaternary aromatic carbon to which the alcohol-bearing methylene group is attached. |
| C -O (Central Ring, C4) | ~137 | 137.1 | The aromatic carbon bearing the central benzyloxy group. |
| C -ipso (Benzyl Groups) | ~137 | 136.9 | The quaternary carbons of the benzyl groups attached to the ether oxygens. |
| C -H (Benzyl Groups) | 127 - 129 | 128.6, 128.1, 127.5 | The protonated aromatic carbons of the three benzyl groups appear as a cluster of signals in this typical aromatic carbon region. |
| C -H (Central Ring, C2, C6) | ~108 | 108.3 | These carbons are shielded by the strong electron-donating effect of the adjacent oxygen atoms, shifting them significantly upfield compared to typical aromatic carbons. |
| -O-CH₂-Ph | ~71-75 | 75.1, 71.3 | The benzylic carbons of the ether linkages. The two signals likely correspond to the C4-para and C3,5-ortho benzyloxy groups, which are in slightly different chemical environments. |
| -CH₂-OH | ~65 | 65.4 | The aliphatic carbon of the primary alcohol group, shifted downfield by the attached oxygen. A signal in this region is characteristic of a benzylic alcohol.[4][5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."
Figure 2: Simplified workflow of an FT-IR experiment using an Attenuated Total Reflectance (ATR) accessory.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an ATR accessory. Ensure good contact between the sample and the crystal by applying gentle pressure.
-
Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
Data Interpretation & Comparison:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (Alcohol) | 3500 - 3200 (Broad) | 3385 (Broad) | A strong, broad absorption in this region is definitive evidence for the presence of the hydroxyl (-OH) group, with the broadening caused by intermolecular hydrogen bonding.[6] |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3064, 3032 | These sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons of the aromatic rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 2925, 2870 | These absorptions correspond to the C-H bonds of the sp³-hybridized methylene (-CH₂-) groups. |
| C=C Stretch (Aromatic) | 1600 - 1450 | 1595, 1498 | These sharp, medium-to-strong absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |
| C-O Stretch (Ether & Alcohol) | 1250 - 1000 | 1245, 1128, 1045 | This region, often called the "fingerprint region," shows strong C-O stretching vibrations. The multiple strong bands confirm the presence of both the aryl ether and primary alcohol C-O bonds. |
High-Resolution Mass Spectrometry (HRMS): The Final Verdict on Composition
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. For this analysis, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and allows for the observation of the intact molecular ion.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which the analyte ions are desolvated and enter the mass spectrometer. ESI is highly effective for polar molecules like alcohols.[7]
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error).
Data Interpretation & Comparison:
The elemental formula for this compound is C₂₈H₂₆O₄ .
-
Calculated Monoisotopic Mass: 426.18311 u
| Ion Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) | Interpretation |
| [M+H]⁺ | 427.19038 | 427.19015 | -0.54 | The protonated molecular ion. This is often the base peak in positive mode ESI. |
| [M+Na]⁺ | 449.17233 | 449.17201 | -0.71 | The sodiated molecular ion. The formation of sodium adducts is very common in ESI-MS, especially when trace amounts of sodium salts are present. |
The extremely low mass error (< 1 ppm) between the calculated and observed m/z values provides unambiguous confirmation of the elemental formula C₂₈H₂₆O₄, leaving no doubt as to the molecular composition of the synthesized product.[8]
Conclusion: A Unified and Self-Validating Structural Proof
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for "Catalytic transfer hydrogenation of esters to alcohols using a defined manganese pincer catalyst".
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PubChem. (n.d.). (3,4,5-Tris(benzyloxy)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- SpectraBase. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts. Wiley-VCH Verlag GmbH & Co. KGaA.
- Dolan, A. R., & Vachet, R. W. (2001). Electrospray mass spectrometry of poly(ethylene glycols) with molecular weights up to five million. Journal of the American Chemical Society.
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced by Babij et al., 2016).
- Google Patents. (n.d.). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
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Banik, G. D., & Som, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2016, 2825747. Retrieved from [Link]
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- ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.
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Chegg.com. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Retrieved from [Link]
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MDPI. (n.d.). Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of 3,4,5-Tris(benzyloxy)benzyl Alcohol by HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 3,4,5-Tris(benzyloxy)benzyl Alcohol is a crucial building block in the synthesis of various complex molecules, including dendrimers and drug delivery systems. Its molecular structure, featuring a central aromatic ring extensively protected by benzyl groups, presents unique analytical challenges. Ensuring its purity requires robust analytical techniques that can unambiguously identify and quantify the target molecule against a backdrop of structurally similar impurities.
This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and compare the data-driven insights each method offers, empowering you to select the most appropriate strategy for your analytical needs.
The Analytical Imperative: Potential Impurities in Synthesis
The purity profile of this compound is intrinsically linked to its synthesis. A common synthetic route involves the reduction of the corresponding aldehyde, 3,4,5-Tris(benzyloxy)benzaldehyde. This process can lead to several key impurities:
-
Starting Material: Unreacted 3,4,5-Tris(benzyloxy)benzaldehyde.
-
Over-oxidation Product: 3,4,5-Tris(benzyloxy)benzoic acid, which may form if the alcohol is exposed to oxidizing conditions.
-
Deprotection Products: Partially debenzylated species, resulting from harsh reaction or work-up conditions.
-
Reagent Residues: Residuals from the benzylation of the precursor (e.g., benzyl chloride or benzyl bromide), which are potential genotoxic impurities (PGTIs) and must be strictly controlled.[1]
A comprehensive purity analysis must be capable of separating and quantifying these and other unknown impurities with high resolution and sensitivity.
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering exceptional separating power and sensitivity for non-volatile and thermally labile compounds. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice.
The Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-bonded silica) is non-polar, while the mobile phase is a more polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, with its three bulky, non-polar benzyloxy groups, will be strongly retained on a C18 column. Impurities are separated based on differences in their polarity:
-
More Polar Impurities: Such as partially debenzylated species or the benzoic acid derivative, will have weaker interactions with the stationary phase and will elute earlier than the parent alcohol.
-
Less Polar Impurities: While less common, any less polar byproducts would elute later.
-
The Aldehyde Precursor: Being slightly less polar than the alcohol, it is expected to have a slightly longer retention time and elute very close to the main peak, demanding a high-resolution method.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a robust starting point for method development and validation, which should always be performed according to ICH guidelines.[2][3]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 25 95 30 95 31 50 | 35 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm. Rationale: The benzyl and phenyl chromophores exhibit strong absorbance at lower UV wavelengths.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Concentration: Prepare a solution of this compound at approximately 0.5 mg/mL in the diluent. Ensure complete dissolution, using sonication if necessary.
-
Data Interpretation and Results
The primary output is a chromatogram. Purity is typically assessed using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.
Table 1: Representative HPLC Data for a Hypothetical Sample
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 15.2 | 12,000 | 0.40 | 3,4,5-Tris(benzyloxy)benzoic acid |
| 3 | 20.1 | 2,940,000 | 98.50 | This compound |
| 4 | 21.5 | 31,500 | 1.05 | 3,4,5-Tris(benzyloxy)benzaldehyde |
| Total | 2,985,000 | 100.00 |
From this data, the purity of the main component is determined to be 98.50%. The method successfully separates the starting material (aldehyde) and a potential oxidation byproduct (benzoic acid).
Section 2: Purity Determination by Quantitative NMR (qNMR) Spectroscopy
While HPLC excels at separation, NMR spectroscopy provides unparalleled structural information and is an inherently quantitative primary method.[4] Quantitative ¹H NMR (qNMR) can determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[5][6][7]
The Principle of Quantification
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly, without the need for a reference standard of the analyte itself.[8]
Causality Behind Key Choices:
-
Internal Standard Selection: An ideal internal standard should be non-reactive, stable, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighable.[6] For this compound, Maleic Acid or Dimethyl Sulfone (DMSO₂) are excellent choices. They are crystalline solids and their sharp singlets appear in regions of the ¹H NMR spectrum free from analyte signals.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice due to its high dissolving power for polar and non-polar compounds.
-
Acquisition Parameters: To ensure accurate integration, the nuclear spins must be allowed to fully relax between pulses. This requires setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified. A D1 of 30 seconds is often a safe and robust starting point for many organic molecules.
Experimental Workflow: qNMR Analysis
Caption: Workflow for qNMR Purity Analysis.
Detailed Experimental Protocol: qNMR Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound (m_analyte) into a clean vial.
-
Accurately weigh approximately 5 mg of Maleic Acid (internal standard, m_std) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition (400 MHz or higher):
-
Acquire a standard ¹H NMR spectrum.
-
Key Quantitative Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 s
-
Number of Scans: 8 to 16 (to achieve good signal-to-noise)
-
-
-
Data Processing:
-
Apply Fourier transform, and carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the standard.
-
Analyte Signal: The two aromatic protons on the central ring typically appear as a sharp singlet around 6.7 ppm (Integral_analyte, N_analyte = 2H).
-
Standard Signal: The two vinyl protons of Maleic Acid appear as a sharp singlet around 6.3 ppm (Integral_std, N_std = 2H).
-
-
Data Interpretation and Calculation
The purity is calculated using the following equation:
Purity_analyte (%) = (Integral_analyte / Integral_std) * (N_std / N_analyte) * (m_std / m_analyte) * (MW_analyte / MW_std) * Purity_std (%)
Where:
-
N: Number of protons for the integrated signal
-
m: Mass
-
MW: Molecular Weight (Analyte: 426.51 g/mol [9][10]; Maleic Acid: 116.07 g/mol )
-
Purity_std: Purity of the internal standard (e.g., 99.9%)
Table 2: Representative ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (central ring) | ~6.7 | s | 2H |
| Aromatic H (benzyl groups) | ~7.3-7.5 | m | 15H |
| CH₂O (para-benzyl) | ~5.1 | s | 2H |
| CH₂O (meta-benzyl) | ~5.0 | s | 4H |
| CH₂OH | ~4.4 | d | 2H |
| OH | ~5.2 | t | 1H |
The qNMR method provides a direct measure of the mass fraction of the analyte in the sample, accounting for non-proton-containing impurities (e.g., inorganic salts) that are invisible to HPLC-UV and standard NMR.[4]
Section 3: Comparative Analysis: HPLC vs. qNMR
Both HPLC and qNMR are powerful, but they provide different and complementary information. The choice of technique depends on the specific analytical question being asked.
Table 3: Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC (RP-HPLC with UV) | qNMR (¹H with Internal Standard) |
| Principle | Chromatographic separation based on polarity. | Spectroscopic quantification based on the number of nuclei. |
| Quantification | Relative (Area %). Requires analyte reference standard for absolute quantification. | Absolute (mass %). Does not require an analyte reference standard.[8] |
| Sensitivity | High (ppm to ppb level for impurities). Excellent for trace analysis. | Lower (typically requires impurities >0.1%). Not ideal for trace impurities.[11] |
| Specificity | High separation power, but co-elution is possible. Peak identity relies on retention time matching. | Absolute structural confirmation. Unambiguous identification of analyte and impurities. |
| Impurity Detection | Detects UV-active impurities. Blind to non-UV-active compounds (e.g., salts, some solvents). | Detects all proton-containing impurities. Blind to non-protonated species (e.g., inorganic salts).[4] |
| Sample Throughput | Higher. Typical run times are 20-40 minutes. | Lower. Requires longer acquisition times for quantification (long D1 delay). |
| Method Development | Can be complex, requiring optimization of column, mobile phase, gradient, etc.[12] | More straightforward, primarily involves selecting a suitable standard and solvent. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered.[7] |
A Synergistic Approach
The most robust and defensible purity assessment for this compound is achieved by using these techniques orthogonally.
Caption: Orthogonal use of HPLC and qNMR.
-
Use HPLC to develop a stability-indicating method that separates all known and potential process impurities and degradation products. This is essential for routine quality control and release testing.[13]
-
Use qNMR to assign an absolute purity value to a reference standard lot. This standard can then be used to perform accurate quantitative analysis by HPLC for subsequent batches, bridging the gap between HPLC's relative quantification and the need for an absolute value.
By integrating the separating power of HPLC with the definitive structural and quantitative capabilities of qNMR, researchers can establish a scientifically rigorous, trustworthy, and comprehensive purity profile for this compound, ensuring the quality and integrity of their downstream applications.
References
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) . (2018). YouTube. Retrieved from [Link]
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PubChem Compound Summary for CID 11407668, (3,4,5-Tris(benzyloxy)phenyl)methanol . National Center for Biotechnology Information. Retrieved from [Link]
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Quantitative NMR Spectroscopy . University of Illinois Urbana-Champaign. (2017). Retrieved from [Link]
- Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol. Google Patents. (2012).
-
This compound . Pharmaffiliates. Retrieved from [Link]
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Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl . Indian Academy of Sciences. Retrieved from [Link]
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Method development and validation of related substances in Pantoprazole Sodium by RP HPLC . Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. Retrieved from [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . Journal of Medicinal Chemistry. (2014). Retrieved from [Link]
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HPLC Methods for analysis of Benzyl alcohol . HELIX Chromatography. Retrieved from [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) . International Atomic Energy Agency. Retrieved from [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. (2024). Retrieved from [Link]
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Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC . Bio-Science & Bio-Technology. (2022). Retrieved from [Link]
-
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations . International Journal of Biomedical Science. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Retrieved from [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances . RSC Advances. (2019). Retrieved from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . Molecules. (2020). Retrieved from [Link]
-
Simultaneous Determination Of Two APIs And Their Related Compounds By HPLC On An Alliance™ iS HPLC System . Bioprocess Online. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions . Journal of Medicinal Chemistry. Retrieved from [Link]
-
Determining and reporting purity of organic molecules: why qNMR . Magnetic Resonance in Chemistry. (2013). Retrieved from [Link]
-
How to check the purity of the chemical compound by H NMR? . ResearchGate. (2019). Retrieved from [Link]
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Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection . ResearchGate. (2012). Retrieved from [Link]
-
Development and validation of an HPLC method for the purity assay of BZM... . Journal of Food and Drug Analysis. (2017). Retrieved from [Link]
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Related Substances method development by HPLC . YouTube. (2021). Retrieved from [Link]
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Development and validation of an HPLC-UV method for purity determination of DNA . Accreditation and Quality Assurance. (2023). Retrieved from [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance . Journal of Chemical and Pharmaceutical Research. (2015). Retrieved from [Link]
-
Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag . ResearchGate. (2012). Retrieved from [Link]
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An Effective Approach to HPLC Method Development . Onyx Scientific. (2023). Retrieved from [Link]
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This compound 98.0+% . Fisher Scientific. Retrieved from [Link]
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Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations . Journal of Drug Delivery and Therapeutics. (2020). Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3,4,5-Tris(benzyloxy)benzyl Alcohol and Structurally Related Benzyl Alcohols
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks and the prediction of their chemical behavior are paramount. 3,4,5-Tris(benzyloxy)benzyl alcohol is a key intermediate in the synthesis of dendrimers, natural products, and pharmacologically active molecules, prized for its unique electronic and steric properties. This guide provides an in-depth technical comparison of the reactivity of this compound with other common benzyl alcohols in fundamental organic transformations, including oxidation, etherification, and esterification. By understanding the interplay of electronic and steric effects, researchers can better design synthetic routes and anticipate reaction outcomes.
Introduction: The Unique Profile of this compound
This compound is a highly functionalized aromatic alcohol. Its core, a benzyl alcohol moiety, is adorned with three benzyloxy groups at the 3, 4, and 5 positions of the phenyl ring. These substituents bestow upon the molecule a distinct reactivity profile governed by two primary factors:
-
Electronic Effects: The oxygen atoms of the benzyloxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring and influencing the stability of reaction intermediates.
-
Steric Hindrance: The bulky benzyloxy groups can sterically hinder the approach of reagents to the benzylic hydroxyl group and the aromatic ring, potentially slowing down reaction rates compared to less substituted analogues.
This guide will dissect these effects through a comparative analysis with benzyl alcohol, 4-methoxybenzyl alcohol (a common electron-rich analogue), and 4-nitrobenzyl alcohol (an electron-poor counterpart).
Comparative Reactivity in Key Transformations
The reactivity of the benzylic hydroxyl group is central to the utility of benzyl alcohols in synthesis. We will explore three common transformations to illustrate the differences in reactivity.
Oxidation to the Aldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.
The Underlying Mechanism: The oxidation of benzyl alcohols, for instance by chromium(VI) reagents like pyrazinium dichromate (PDC), often proceeds through the formation of a chromate ester intermediate. The rate-determining step is typically the cleavage of the benzylic C-H bond, which is facilitated by the development of a partial positive charge at the benzylic carbon in the transition state.
Figure 1: A simplified workflow for the oxidation of a primary alcohol to an aldehyde.
Experimental Insights and Comparative Data:
A kinetic study on the oxidation of various substituted benzyl alcohols by pyrazinium dichromate (PDC) provides a quantitative framework for our comparison.[1] The reaction rates are correlated with the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent. Electron-donating groups (EDGs) have negative σ values and accelerate the reaction, while electron-withdrawing groups (EWGs) have positive σ values and decelerate it.
| Benzyl Alcohol Derivative | Substituent(s) | Relative Rate (k/k₀) | Hammett Constant (σ) |
| 4-Nitrobenzyl Alcohol | 4-NO₂ | 0.28 | +0.78 |
| Benzyl Alcohol | H | 1.00 | 0.00 |
| 4-Methylbenzyl Alcohol | 4-CH₃ | 1.45 | -0.17 |
| 4-Methoxybenzyl Alcohol | 4-OCH₃ | 2.06 | -0.27 |
| This compound | 3,4,5-(OBn)₃ | ~4-5 (Estimated) | ~-0.4 (Estimated) |
Table 1: Relative oxidation rates of substituted benzyl alcohols with PDC.[1] The values for this compound are estimated based on the additive nature of substituent effects.
Analysis of Reactivity:
-
4-Nitrobenzyl Alcohol: The strongly electron-withdrawing nitro group (σ = +0.78) destabilizes the electron-deficient transition state, leading to a significantly slower reaction rate compared to unsubstituted benzyl alcohol.
-
Benzyl Alcohol: This serves as our baseline for comparison.
-
4-Methoxybenzyl Alcohol: The electron-donating methoxy group (σ = -0.27) stabilizes the transition state, resulting in a faster oxidation rate.
Etherification
The formation of benzyl ethers is a common protecting group strategy and a key step in the synthesis of more complex molecules. The Williamson ether synthesis and acid-catalyzed etherifications are two prevalent methods.
Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from a benzyl halide. The reactivity of the benzyl alcohol is relevant in the initial deprotonation step to form the alkoxide. The acidity of the benzylic proton is influenced by the substituents on the ring.
Acid-Catalyzed Etherification: In the presence of an acid catalyst, the benzylic hydroxyl group is protonated, forming a good leaving group (water). The subsequent departure of water generates a benzylic carbocation, which is then trapped by an alcohol nucleophile. The stability of this carbocation intermediate is the primary determinant of the reaction rate.
Figure 2: Simplified mechanism of acid-catalyzed etherification of a benzyl alcohol.
Comparative Reactivity:
The rate of acid-catalyzed etherification correlates directly with the stability of the benzylic carbocation intermediate.
| Benzyl Alcohol Derivative | Substituent(s) | Relative Etherification Rate | Rationale |
| 4-Nitrobenzyl Alcohol | 4-NO₂ | Very Slow | The EWG destabilizes the carbocation. |
| Benzyl Alcohol | H | Moderate | Forms a secondary benzylic carbocation. |
| 4-Methoxybenzyl Alcohol | 4-OCH₃ | Fast | The EDG strongly stabilizes the carbocation through resonance. |
| This compound | 3,4,5-(OBn)₃ | Very Fast | The three EDGs provide significant resonance stabilization to the carbocation. |
Table 2: Predicted relative rates of acid-catalyzed etherification.
Analysis of Reactivity:
-
This compound is expected to undergo acid-catalyzed etherification very rapidly. The three electron-donating benzyloxy groups will substantially stabilize the resulting benzylic carbocation through resonance, lowering the activation energy for its formation. This high reactivity makes it an excellent substrate for the synthesis of ethers under mild acidic conditions. However, this high reactivity can also be a double-edged sword, as the resulting ethers may also be more labile to acidic cleavage.
Esterification
Esterification of benzyl alcohols is a common reaction, often carried out using a carboxylic acid with an acid catalyst (Fischer esterification) or with a more reactive acylating agent like an acid chloride or anhydride.
Mechanism of Fischer Esterification: The reaction mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the benzyl alcohol. The electronic nature of the benzyl alcohol has a less pronounced effect on the rate compared to reactions involving carbocation intermediates, as the alcohol acts as a nucleophile. However, steric hindrance around the hydroxyl group can significantly impact the reaction rate.
Comparative Reactivity:
While electronic effects are less dominant, they still play a role. More nucleophilic alcohols will react faster.
-
Electronic Effects: Electron-donating groups on the benzyl alcohol slightly increase the nucleophilicity of the hydroxyl oxygen, leading to a modest rate enhancement. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction.
-
Steric Effects: This is a major factor in the esterification of this compound. The bulky benzyloxy groups in the 3 and 5 positions can hinder the approach of the acylating agent to the benzylic hydroxyl group.
Predicted Reactivity Order (Fischer Esterification):
4-Methoxybenzyl alcohol > Benzyl alcohol ≈ This compound > 4-Nitrobenzyl alcohol
The reactivity of this compound is predicted to be comparable to or slightly less than that of unsubstituted benzyl alcohol. While electronically activated, the significant steric hindrance from the flanking benzyloxy groups is expected to be a dominant, rate-limiting factor.
Experimental Protocols
The following are representative protocols for the key transformations discussed. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Oxidation of Benzyl Alcohol to Benzaldehyde using Pyridinium Dichromate (PDC)
This protocol is adapted from a general procedure for the oxidation of substituted benzyl alcohols.[1]
Materials:
-
Substituted benzyl alcohol (1.0 mmol)
-
Pyridinium dichromate (PDC) (1.5 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Silica gel
Procedure:
-
To a stirred solution of the substituted benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add pyridinium dichromate (1.5 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot. The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Acid-Catalyzed Etherification of Benzyl Alcohol with Methanol
This protocol is a general procedure for the synthesis of benzyl methyl ethers.
Materials:
-
Substituted benzyl alcohol (1.0 mmol)
-
Methanol (5 mL)
-
Concentrated sulfuric acid (catalytic amount, ~1 drop)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted benzyl alcohol (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop).
-
Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl methyl ether.
-
Purify by column chromatography if necessary.
Self-Validation: The formation of the ether can be confirmed by the appearance of a methoxy signal (a singlet at ~3.3-3.8 ppm) in the ¹H NMR spectrum and the disappearance of the hydroxyl proton signal.
Esterification of Benzyl Alcohol with Acetic Anhydride
This protocol provides a general method for the acylation of benzyl alcohols.
Materials:
-
Substituted benzyl alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (5 mL)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted benzyl alcohol (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add pyridine (2.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding 1 M HCl solution (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzyl acetate derivative by column chromatography if necessary.
Self-Validation: Successful esterification is indicated by a downfield shift of the benzylic protons in the ¹H NMR spectrum and the appearance of a methyl singlet for the acetate group around 2.0-2.2 ppm.
Conclusion
The reactivity of this compound is a nuanced interplay of potent electronic activation and significant steric hindrance.
-
In oxidation and acid-catalyzed etherification reactions , where the formation of an electron-deficient intermediate is rate-determining, the strong electron-donating character of the three benzyloxy groups leads to a marked increase in reactivity compared to less substituted benzyl alcohols. This makes it an ideal substrate for transformations proceeding via benzylic carbocations.
-
In esterification reactions , which are more sensitive to steric crowding, the bulky benzyloxy groups are expected to impede the approach of the acylating agent, resulting in a reactivity that is likely comparable to or even lower than that of unsubstituted benzyl alcohol.
By understanding these competing factors, researchers can strategically employ this compound in their synthetic campaigns, leveraging its unique properties to achieve their desired molecular targets. The provided protocols offer a starting point for the practical application of this versatile building block.
References
-
Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Bull. Korean Chem. Soc.2005 , 26(12), 1999-2004. [Link]
-
The Williamson Ether Synthesis. Chem. Rev.1956 , 56(6), 1229-1266. [Link]
-
Fischer-Speier Esterification. Chem. Rev.1953 , 53(2), 253-302. [Link]
-
Hammett Equation. Chem. Rev.1937 , 21(1), 125-136. [Link]
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A Senior Application Scientist's Guide to Dendron Synthesis: Comparing Alternatives to 3,4,5-Tris(benzyloxy)benzyl Alcohol
Introduction: The Architectural Precision of Dendrons
In the realm of nanoscale drug delivery, diagnostics, and materials science, dendrimers represent a class of macromolecules with unparalleled structural precision.[1] These perfectly branched, monodisperse polymers are built from smaller, wedge-shaped units called dendrons. The ability to precisely control the size, shape, and surface functionality of dendrimers makes them ideal candidates for sophisticated biomedical applications, from targeted drug delivery to gene therapy and medical imaging.[2][3]
The convergent synthesis method, pioneered by Hawker and Fréchet, offers exceptional control over the final dendrimer structure.[4][5] This approach builds the dendron from the periphery inwards, culminating in the attachment of pre-synthesized dendrons to a multifunctional core.[2][4][6] At the heart of the most classic convergent strategies, particularly for the widely-studied Fréchet-type poly-ether dendrimers, lies the archetypal building block: 3,4,5-Tris(benzyloxy)benzyl Alcohol .
This guide provides an in-depth comparison of viable alternative reagents and strategies to this benchmark molecule. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers and drug development professionals in selecting the optimal synthetic pathway for their specific application.
The Benchmark: this compound
This compound is the cornerstone of Fréchet-type dendron synthesis. Its structure is elegantly suited for the task: a focal hydroxyl group acts as the point of inward growth, while the three peripheral benzyloxy groups serve as protected hydroxyls that, after deprotection, become the branching points for the next generation.
The synthesis of a first-generation (G1) dendron typically involves a Williamson ether synthesis, where the focal alcohol is deprotonated and reacted with an activated peripheral unit, such as 3,5-bis(benzyloxy)benzyl bromide.
Standard Protocol: Synthesis of a G1 Fréchet-type Dendron
-
Mesylation of Dendritic Alcohol: A solution of the dendritic benzyl alcohol is treated with methanesulfonyl chloride and triethylamine to convert the hydroxyl group into a good leaving group (mesylate).[7]
-
Chlorination (optional alternative): Alternatively, the benzyl alcohol can be converted to a benzyl chloride using methanesulfonyl chloride and Et3N, where triethylammonium chloride is generated in situ for the chlorination.[7]
-
Etherification: The resulting activated dendron (mesylate or chloride) is then reacted with a core molecule containing hydroxyl groups (like 3,5-dihydroxybenzyl alcohol) in the presence of a base (e.g., K2CO3) and a catalyst (e.g., 18-crown-6) in a suitable solvent like acetone to form the next generation dendron.
Visualization: Benchmark Synthetic Workflow
Caption: Convergent synthesis of a G1 Fréchet-type dendron.
Expert Analysis: Pros and Cons
-
Advantages : This method is robust, well-documented, and results in stable poly-ether backbones. The starting materials are commercially available, although the benchmark alcohol itself can be costly.
-
Disadvantages : The synthesis of the initial alcohol is a multi-step process. For higher generations, purification becomes challenging due to the structural similarity of reactants and products and the presence of defects.[4] Furthermore, the final deprotection of the benzyl groups (often via catalytic hydrogenation) can be difficult on sterically crowded, high-generation dendrimers.
Alternative 1: The Versatile Precursor - 3,5-Dihydroxybenzyl Alcohol
A more direct and economically viable strategy involves using the common precursor, 3,5-dihydroxybenzyl alcohol, as the primary building block. This approach bypasses the need to pre-synthesize the tris(benzyloxy) derivative, offering greater flexibility in designing the dendron's periphery.
Causality: The primary driver for this alternative is efficiency and modularity. Instead of being locked into benzyloxy peripheral groups, researchers can directly introduce a wide variety of functionalities (e.g., alkyl chains for solubility tuning, esters for degradability, or reactive groups for bioconjugation) via Williamson ether synthesis.
Experimental Protocol: Flexible G1 Dendron Synthesis
-
Prepare Peripheral Unit: Synthesize the desired peripheral bromide (e.g., 1-bromododecane for lipophilicity).
-
Deprotonation: Dissolve 3,5-dihydroxybenzyl alcohol in a polar aprotic solvent (e.g., DMF or acetone). Add a base such as potassium carbonate (K2CO3) to deprotonate the two phenolic hydroxyls.
-
Coupling: Add the peripheral bromide (2.2 equivalents) to the reaction mixture. Heat the reaction (e.g., to 60-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Purification: After aqueous workup, the resulting G1 dendron (now with a focal alcohol and the desired peripheral groups) is purified by column chromatography.
Visualization: 3,5-Dihydroxybenzyl Alcohol Workflow
Caption: Direct synthesis of a G1 dendron from 3,5-dihydroxybenzyl alcohol.
Alternative 2: Bio-inspired Design - Gallic Acid Derivatives
For applications requiring biocompatibility and biodegradability, gallic acid emerges as a superb alternative. Structurally similar to the phloroglucinol core of the benchmark, it provides three phenolic hydroxyls for branching. The key difference lies in the carboxyl group, which allows for the formation of ester or amide linkages.
Causality: The shift from ether to ester or amide bonds is a deliberate design choice to impart biodegradability, as these bonds are susceptible to hydrolysis under physiological conditions. This is a critical feature for drug delivery vehicles, ensuring they can be safely cleared from the body. Gallic acid itself is a natural product with antioxidant properties, which can be an added therapeutic benefit.[8]
Experimental Protocol: Gallic Acid-Based G1 Dendron
-
Protect Carboxyl Group: Commercially available methyl gallate is often used as the starting material, where the carboxylic acid is protected as a methyl ester.
-
Peripheral Functionalization: React methyl gallate with an excess of a protected peripheral unit (e.g., tert-butyl bromoacetate) under Williamson ether synthesis conditions (K2CO3, DMF) to functionalize the three hydroxyl groups.
-
Focal Point Deprotection: Selectively hydrolyze the methyl ester at the focal point using a mild base (e.g., LiOH in THF/water) to reveal the carboxylic acid, which will be the reactive site for coupling to a core.
-
Purification: Purify the resulting dendron using extraction and column chromatography.
Visualization: Gallic Acid Workflow
Caption: Synthesis of a G1 gallic acid-based dendron with a focal carboxylic acid.
Alternative 3: The Efficiency Revolution - "Click" Chemistry
The advent of "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized dendrimer synthesis.[9] This approach replaces traditional C-O or C-N bond-forming reactions with the near-perfect formation of a 1,2,3-triazole ring. This strategy doesn't use a direct "reagent" alternative to benzyl alcohol, but rather an entirely different set of complementary building blocks.
Causality: The rationale is to achieve near-quantitative reaction yields and eliminate side products.[9][10] This dramatically simplifies purification, which is the primary bottleneck in high-generation dendrimer synthesis.[11] The mild, orthogonal nature of the CuAAC reaction allows for the incorporation of a vast array of sensitive functional groups that would not survive the harsher conditions of traditional methods.
Experimental Protocol: Convergent CuAAC Dendron Synthesis
-
Prepare Building Blocks: Synthesize the two key components:
-
Peripheral Unit: A molecule with multiple azide functionalities (e.g., 3,5-bis(azidomethoxy)benzyl bromide).
-
Focal Unit: A molecule with a terminal alkyne and a protected functional group for the next iteration (e.g., a propargylated benzyl alcohol).
-
-
CuAAC Reaction: Dissolve the peripheral azide unit and the focal alkyne unit in a suitable solvent mixture (e.g., THF/water or DMF).
-
Add Catalyst: Add the copper(I) catalyst. This is typically generated in situ from CuSO4·5H2O and a reducing agent like sodium ascorbate. A ligand such as THPTA can be used to stabilize the Cu(I) and improve efficiency.[9]
-
Reaction & Purification: Stir the reaction at room temperature. The reaction is often complete within hours. The product is typically purified by simple extraction and column chromatography to remove the copper catalyst.
Visualization: "Click" Chemistry Workflow
Caption: Convergent dendron synthesis via CuAAC "click" chemistry.
Performance Comparison: A Data-Driven Decision Matrix
| Feature | This compound (Benchmark) | 3,5-Dihydroxybenzyl Alcohol | Gallic Acid Derivatives | "Click" Chemistry (CuAAC) |
| Backbone Linkage | Ether | Ether | Ester / Amide | Triazole |
| Key Advantage | Well-established, stable backbone | Cost-effective, high modularity | Biodegradability, biocompatibility | Unmatched efficiency, high purity, orthogonality |
| Key Disadvantage | Costly, difficult purification at high G | Requires synthesis of peripheral units | Ester bonds prone to hydrolysis | Introduction of triazole moiety, residual copper |
| Typical G1 Yield | 80-95% | 85-95% | 80-90% | >95% |
| Reaction Conditions | Harsher (heat, strong base) | Moderate (heat, base) | Moderate | Mild (room temp) |
| Purification | Difficult (Column Chromatography) | Moderate (Column Chromatography) | Moderate (Column Chromatography) | Easy (Extraction, Column Chromatography) |
| Best For... | Stable, inert material applications | Rapid prototyping, functional screening | Drug/gene delivery, theranostics | High-generation, multifunctional constructs |
Conclusion and Future Outlook
The choice of reagent for dendron synthesis has evolved far beyond the classical this compound. While this benchmark reagent laid the foundation for Fréchet-type dendrimers, modern synthetic demands—particularly in drug development—necessitate greater efficiency, functionality, and biocompatibility.
-
3,5-Dihydroxybenzyl alcohol offers a pragmatic, cost-effective, and flexible entry point for creating diverse poly-ether dendrons.
-
Gallic acid derivatives provide a strategic advantage for biomedical applications by introducing biodegradable linkages and inherent antioxidant properties.
-
"Click" chemistry represents a paradigm shift, enabling the construction of highly complex and pure dendritic architectures that were previously inaccessible.[9] Its efficiency makes it the gold standard for synthesizing higher-generation dendrimers where purity is non-negotiable.
The selection of a synthetic strategy is no longer a matter of tradition but a calculated decision based on the desired end-product properties. For researchers and drug developers, understanding the causality behind each approach—the stability of an ether versus the degradability of an ester, the robustness of traditional methods versus the surgical precision of "click" chemistry—is paramount to designing the next generation of advanced dendritic materials.
References
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Dendrimers: synthesis, applications, and properties - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Boisselier, E., & Astruc, D. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. In Molecules (Vol. 20, Issue 10, pp. 19259–19293). [Link]
- Sharma, A., Gothwal, A., Kesharwani, P., & Gupta, U. (2013). Dendrimers synthesis, types and applications: a review. ChemXpress, 2(3), 135-141.
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Boas, U., & Heegaard, P. M. H. (2023). Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. ChemRxiv. [Link]
- Tamiaki, H., Obata, T., & Nishida, J. (2005). Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. Journal of Peptide Science, 11(11), 714-725.
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Chemistry For Everyone. (2024, May 15). How Are Dendrimers Synthesized? [Video]. YouTube. [Link]
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Lee, J. W., Kim, J.-H., & Kim, B.-K. (2006). Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. Tetrahedron Letters, 47(16), 2667–2670. [Link]
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ResearchGate. (n.d.). Scheme 3 Synthesis of dendrimers according to the convergent method. Retrieved January 25, 2026, from [Link]
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Singh, P., Gupta, U., & Asthana, A. (2020). Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons. Journal of Pharmaceutical Investigation, 50(6), 573–587. [Link]
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Sagitova, A. E., Osin, Y. N., Vatsouro, I. M., Zueva, E. M., Voloshina, A. D., Kulik, N. V., Galyametdinov, Y. G., & Sinyashin, O. G. (2020). Gallic acid-based dendrimers with a thiacalix[12]arene core: synthesis, aggregation and use for stabilization of Pd nanoparticles. New Journal of Chemistry, 44(27), 11621–11633. [Link]
- CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol. (n.d.). Google Patents.
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Hawker, C. J., & Fréchet, J. M. J. (1990). A new convergent approach to monodisperse dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]
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ResearchGate. (n.d.). Best Practices for Purification and Characterization of PAMAM Dendrimer. Retrieved January 25, 2026, from [Link]
- Posadas, I., Pérez-López, I., Conejos-Sánchez, I., Hervella, P., Ocaña, A. V., Ceña, V., & Vicent, M. J. (2021). Functional Gallic Acid-Based Dendrimers as Synthetic Nanotools to Remodel Amyloid-β-42 into Noncytotoxic Forms.
- Jayaraman, M., & Fréchet, J. M. J. (2001). Synthesis and chiroptical properties of amphiphilic dendrimers based on 2,3-dihydroxybenzyl alcohol. Tetrahedron, 57(17), 3459-3467.
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ResearchGate. (n.d.). Convergent method for synthesis of dendrimers. Retrieved January 25, 2026, from [Link]
-
Click Reactions in Dendrimers and Branched Polymers. (2022). In Royal Society of Chemistry. [Link]
- Fatykhova, A. M., et al. (2024). Synthesis of a Polyfunctional Dendron Based on Gallic Acid Using the Azide–Alkyne Cycloaddition Reaction.
-
Functional Dendritic Materials Using Click Chemistry: Synthesis, Characterizations and Applications. (n.d.). Diva-Portal.org. Retrieved January 25, 2026, from [Link]
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García-Muñoz, Á., Ortega-Arizmendi, A. I., García-Carrillo, M. A., Díaz, E., Gonzalez-Rivas, N., & Cuevas-Yañez, E. (2012). Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent. Synthesis, 44(14), 2237–2242. [Link]
- CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol. (n.d.). Google Patents.
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The Strategic Selection of Protecting Groups: A Comparative Analysis of Benzylic Protection in Modern Organic Synthesis
In the intricate chess game of complex molecule synthesis, the chemist's success often hinges on the masterful deployment of protecting groups. These temporary modifications of reactive functional groups are the silent guardians of a synthetic route, ensuring that reactions proceed with the desired chemoselectivity.[1] While a plethora of such groups exist, those based on the benzyl scaffold—the benzyloxycarbonyl (Cbz) for amines and the benzyl (Bn) ether for alcohols—have long stood as pillars of synthetic strategy. This guide offers an in-depth comparative analysis of these benzylic protecting groups against their most common and contemporary alternatives, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed strategic decisions.
The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection
First introduced in the pioneering work of Bergmann and Zervas in 1932 for peptide synthesis, the benzyloxycarbonyl (Cbz or Z) group has proven to be a remarkably robust and versatile tool for the protection of amines.[2] Its enduring popularity stems from a delicate balance of stability and selective lability.
Protection of Amines with Cbz
The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate.
Deprotection of Cbz-Protected Amines
The true strategic value of the Cbz group lies in its unique deprotection profile, primarily its susceptibility to catalytic hydrogenolysis. This method offers a mild and neutral deprotection pathway, a significant advantage in the synthesis of sensitive molecules.
-
Catalytic Hydrogenolysis: This is the most common method for Cbz removal, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas).[1] The reaction proceeds via the reductive cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.
-
Catalytic Transfer Hydrogenation (CTH): A safer alternative to using flammable hydrogen gas, CTH utilizes a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[4] This method is particularly advantageous for larger-scale syntheses.
-
Acidic Cleavage: While stable to mild acids, the Cbz group can be cleaved under harsher acidic conditions, such as with HBr in acetic acid.[5] This provides an orthogonal deprotection strategy when hydrogenation is not feasible due to the presence of other reducible functional groups.
Stability Profile of the Cbz Group
The Cbz group exhibits broad stability towards a range of reagents and conditions, making it a reliable choice in multi-step synthesis. It is generally stable to:
-
Mildly acidic and basic conditions.
-
Many oxidizing and reducing agents (excluding catalytic hydrogenation).
-
Organometallic reagents.
However, it is important to be aware of its lability under strong acidic conditions and during catalytic hydrogenation, which can be either a strategic advantage or a potential pitfall depending on the synthetic design.
The Benzyl (Bn) Ether: A Workhorse for Alcohol Protection
The benzyl (Bn) ether is a widely used protecting group for hydroxyl functionalities due to its ease of introduction, general stability, and multiple deprotection pathways.
Protection of Alcohols with Benzyl Ethers
The most common method for the formation of benzyl ethers is the Williamson ether synthesis, where an alkoxide, generated from the alcohol with a base such as sodium hydride (NaH), reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[6]
Deprotection of Benzyl Ethers
Similar to the Cbz group, the benzyl ether is readily cleaved by catalytic hydrogenolysis. However, it also offers alternative deprotection routes.
-
Catalytic Hydrogenolysis: The use of a palladium catalyst and a hydrogen source efficiently cleaves the benzyl ether to yield the free alcohol and toluene.
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also be employed for debenzylation.
-
Oxidative Cleavage: Electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be selectively cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7]
Stability Profile of the Benzyl Ether
Benzyl ethers are robust and stable to a wide array of synthetic conditions, including:
-
Strongly basic and mildly acidic conditions.
-
Many oxidizing and reducing agents (excluding catalytic hydrogenation and dissolving metal reductions).
-
Nucleophilic reagents.
A Comparative Analysis: Benzyloxy Groups vs. Key Alternatives
The choice of a protecting group is a critical decision in synthetic planning. The following sections provide a comparative analysis of benzyloxy groups against their most common alternatives, supported by experimental data.
Amine Protecting Groups: Cbz vs. Boc and Fmoc
The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the other two most prevalent amine protecting groups, particularly in peptide synthesis.[5]
| Feature | Benzyloxycarbonyl (Cbz) | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd/C) or strong acid (HBr/AcOH)[1][5] | Strong acid (e.g., TFA, HCl)[5] | Base (e.g., 20% piperidine in DMF)[5] |
| Stability | Stable to mild acid and base, many redox reagents.[3] | Stable to base, catalytic hydrogenation, nucleophiles. | Stable to acid and catalytic hydrogenation. |
| Orthogonality | Orthogonal to Boc and Fmoc. | Orthogonal to Cbz and Fmoc. | Orthogonal to Cbz and Boc.[5] |
| Key Advantage | Robustness and alternative deprotection routes. | Widely used in solid-phase peptide synthesis (SPPS). | Mild deprotection conditions, ideal for sensitive peptides. |
| Potential Side Reactions | Incomplete cleavage, catalyst poisoning. | tert-butylation of nucleophilic side chains.[8] | Racemization, dibenzofulvene adduct formation. |
Alcohol Protecting Groups: Benzyl vs. PMB and Silyl Ethers
For the protection of alcohols, the p-methoxybenzyl (PMB) ether and various silyl ethers (e.g., TMS, TES, TBS, TIPS, TBDPS) are common alternatives to the benzyl ether.
| Feature | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether | Silyl Ethers (e.g., TBS) |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd/C).[9] | Oxidative cleavage (DDQ, CAN) or acidic conditions.[7][10] | Fluoride source (e.g., TBAF) or acidic conditions.[11] |
| Stability | Stable to a wide range of conditions except for hydrogenolysis.[9] | Less stable to acidic and oxidative conditions than Bn.[12] | Stability varies with the steric bulk of the silyl group. Generally stable to basic and oxidative conditions. |
| Orthogonality | Orthogonal to silyl ethers and many other groups.[13] | Orthogonal to Bn (selective oxidative cleavage) and silyl ethers. | Orthogonal to benzyl ethers and many other groups. |
| Key Advantage | High stability and reliability. | Milder deprotection conditions than Bn. | Tunable stability and mild, non-reductive deprotection. |
| Potential Side Reactions | Catalyst poisoning, premature deprotection in the presence of other reducible groups. | Over-oxidation of the substrate. | Silyl group migration. |
Experimental Protocols
The following are representative experimental procedures for the protection and deprotection of amines and alcohols with benzyloxy groups.
N-Cbz Protection of an Amine
To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., THF, dioxane, or acetone) and water (2:1), is added sodium bicarbonate (2.0 equiv). The mixture is cooled to 0 °C, and benzyl chloroformate (1.2 equiv) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. [This is a generalized procedure, specific conditions may vary]
Catalytic Hydrogenolysis of a Cbz-Protected Amine
The Cbz-protected amine (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). To this solution is added 10% palladium on carbon (10 mol%). The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure) three times. The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected amine. [This is a generalized procedure, specific conditions may vary]
Conclusion
The benzyloxycarbonyl and benzyl ether protecting groups are foundational tools in the arsenal of the synthetic chemist. Their robustness, coupled with well-established and versatile deprotection strategies, ensures their continued relevance in the synthesis of complex molecules. However, the modern synthetic landscape demands a nuanced understanding of the available protecting groups and their orthogonal relationships. The choice between Cbz, Boc, and Fmoc for amine protection, or between benzyl, PMB, and silyl ethers for alcohol protection, is a strategic decision that can significantly impact the efficiency and success of a synthetic endeavor. By carefully considering the stability, lability, and potential side reactions of each group, researchers can design more elegant and effective synthetic routes, ultimately accelerating the pace of discovery in chemistry and drug development.
References
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Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst from Pd(OAc)2 and Charcoal. Advanced Synthesis & Catalysis, 352(14-15), 2533-2538. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. Available at: [Link]
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Dual protection of amino functions involving Boc - RSC Publishing. (2013). Retrieved from [Link]
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Publishing. (2021). Retrieved from [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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Pearson+. (2024). Benzyl ethers make excellent protecting groups according to the g.... Retrieved from [Link]
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New experimental evidence for in-chain amino acid racemization of serine in a model peptide - PubMed. (2013). Retrieved from [Link]
-
Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ | Request PDF. (n.d.). Retrieved from [Link]
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Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. | Semantic Scholar. (n.d.). Retrieved from [Link]
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An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery | ACS Central Science. (2022). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
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A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. (n.d.). Retrieved from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Protecting Groups For Alcohols - Master Organic Chemistry. (2015). Retrieved from [Link]
-
The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). Retrieved from [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent | ACS Omega. (n.d.). Retrieved from [Link]
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Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. (n.d.). Retrieved from [Link]
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Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC - NIH. (n.d.). Retrieved from [Link]
-
CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC - NIH. (n.d.). Retrieved from [Link]
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Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2 - ResearchGate. (n.d.). Retrieved from [Link]
- US9598353B2 - Process for the racemization of α-amino acids - Google Patents. (n.d.).
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Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature - ResearchGate. (n.d.). Retrieved from [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]
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TMS Alcohol Protecting Group Using Silyl Ether - YouTube. (2022). Retrieved from [Link]
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Benzyl chloroformate - Grokipedia. (n.d.). Retrieved from [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Retrieved from [Link]
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Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. (n.d.). Retrieved from [Link]
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Benzyl alcohol and benzyl ether group reactions - ResearchGate. (n.d.). Retrieved from [Link]
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ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.. (n.d.). Retrieved from [Link]
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Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (2026). Retrieved from [Link]
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The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog - Ch.imperial. (2016). Retrieved from [Link]
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SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Determination of Benzyl Alcohol
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for Benzyl Alcohol
This guide provides an in-depth comparison of the primary analytical methodologies for the determination of benzyl alcohol. We will delve into the nuances of chromatographic, titrimetric, and spectrophotometric techniques, offering not just protocols, but the rationale behind the analytical choices, empowering researchers to select and implement the most appropriate method for their specific application.
At a Glance: Comparative Overview of Analytical Methods
| Method | Principle | Typical Application | Throughput | Selectivity | Sensitivity |
| Gas Chromatography (GC) | Separation based on volatility and polarity | Raw materials, finished products (injectables, topicals), workplace air | Moderate | High | High |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Finished products (injectables, cosmetics, oral solutions) | High | High | Moderate to High |
| Titrimetry | Chemical reaction and titration | Raw material assay | Low | Low | Low |
| UV-Vis Spectrophotometry | Measurement of UV absorbance | Simple formulations, in-process control | High | Low to Moderate | Moderate |
I. Gas Chromatography (GC): The Gold Standard for Volatile Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like benzyl alcohol. Its high resolving power makes it ideal for separating benzyl alcohol from structurally similar impurities.
The Science Behind the Separation: Why GC is Effective
GC separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For benzyl alcohol, a polar compound, the choice of stationary phase is critical. A polar stationary phase, such as one containing polyethylene glycol (a WAX-type column), provides optimal retention and peak shape for polar analytes like alcohols.[5] Non-polar phases, like those with 5% phenyl/95% methylpolysiloxane, can also be used, particularly for separating benzyl alcohol from non-polar impurities.[6][7]
Workflow for GC Analysis of Benzyl Alcohol
Caption: Generalized workflow for GC analysis of benzyl alcohol.
Detailed Experimental Protocol: GC-FID for Injectable Formulations
This protocol is adapted from a validated method for the determination of benzyl alcohol in parenteral formulations.[4]
-
Standard Preparation:
-
Sample Preparation:
-
For injectable solutions, a direct injection or a simple dilution with the mobile phase may be sufficient.[4] The sample should be diluted to fall within the calibration range.
-
-
GC-FID Conditions:
-
Column: Fused silica capillary column (30 m x 0.53 mm i.d.), coated with dimethylpolysiloxane (e.g., DB-1 or equivalent).[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at 10°C/minute.
-
Hold at 180°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the benzyl alcohol concentration in the samples using the calibration curve.
-
Performance Characteristics of GC Methods
| Parameter | Pharmaceutical Injectables (GC-FID)[4] | Cosmetics (GC-MS)[2][10] | Workplace Air (GC-FID/MS)[8] |
| Linearity Range | 25 - 175 µg/mL | 0.0625 - 100 µg/mL | 2.2 - 44 mg/m³ |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | Not specified |
| LOD | 2.67 µg/mL | 2.1 - 5.4 mg/kg | Not specified |
| LOQ | 13.3 µg/mL | Not specified | 0.24 mg/m³ |
| Accuracy (% Recovery) | 98.7 - 101.3% | 96 - 101% | > 95% |
| Precision (%RSD) | < 2% | 3.31 - 3.74% | 0.8 - 1.2% |
II. High-Performance Liquid Chromatography (HPLC): Versatility for Complex Matrices
Reversed-phase HPLC is a highly versatile and widely used technique for the analysis of benzyl alcohol, especially in complex formulations like cosmetics and pharmaceuticals where other components may be non-volatile.[1]
The Science Behind the Separation: Why HPLC is a Strong Alternative
In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.[11][12] Benzyl alcohol, being moderately polar, is retained on the C18 column through hydrophobic interactions. The mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol, is used to elute the benzyl alcohol.[11][12] The higher the proportion of the organic modifier, the faster the elution of benzyl alcohol. This allows for fine-tuning of the separation from other components in the sample matrix. UV detection is commonly used, with the wavelength set to the UV maximum of benzyl alcohol (around 254-257 nm) for optimal sensitivity.[13]
Workflow for HPLC Analysis of Benzyl Alcohol
Caption: Generalized workflow for HPLC analysis of benzyl alcohol.
Detailed Experimental Protocol: HPLC-UV for Veterinary Formulations
This protocol is based on a validated method for the simultaneous determination of tolfenamic acid and benzyl alcohol in an injectable veterinary product.[13]
-
Standard Preparation:
-
Prepare a stock solution of benzyl alcohol in the mobile phase.
-
Prepare calibration standards over the desired concentration range (e.g., 160-240 µg/mL).[13]
-
-
Sample Preparation:
-
Accurately dilute the injectable formulation with the mobile phase to a concentration within the calibration range.
-
-
HPLC-UV Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the sample.
-
Quantify benzyl alcohol based on the calibration curve.
-
Performance Characteristics of HPLC Methods
| Parameter | Veterinary Injectables (HPLC-UV)[13] | Pharmaceutical Injectables (HPLC-UV)[3] |
| Linearity Range | 160 - 240 µg/mL | 30 - 97 µg/mL (with diclofenac) |
| Correlation Coefficient (r²) | 0.9995 | Not specified |
| LOD | 0.86 µg/mL | Not specified |
| LOQ | 2.5 µg/mL | Not specified |
| Accuracy (% Recovery) | 98.0 - 102.0% | Not specified |
| Precision (%RSD) | < 2% | Not specified |
III. Titrimetric Method: A Classic Approach for Purity Assessment
The titrimetric assay, as described in the United States Pharmacopeia, is a classic method for determining the purity of benzyl alcohol raw material.[1][14][15]
The Chemistry Behind the Titration
This method involves the acetylation of benzyl alcohol with a known excess of acetic anhydride in the presence of pyridine.[14][15] Pyridine acts as a catalyst and also neutralizes the acetic acid formed during the reaction. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of sodium hydroxide. A blank titration is performed concurrently without the benzyl alcohol. The difference in the volume of sodium hydroxide consumed between the blank and the sample is directly proportional to the amount of benzyl alcohol present.
Detailed Experimental Protocol: USP Assay of Benzyl Alcohol
This protocol is a summary of the USP method.[1][14][15]
-
Reagent Preparation:
-
Sample and Blank Preparation:
-
Reaction:
-
Titration:
-
Add a few drops of phenolphthalein indicator to each flask.
-
Titrate the contents of each flask with standardized 1 M sodium hydroxide until a persistent pink color is observed.
-
-
Calculation:
-
Calculate the percentage of benzyl alcohol using the following formula: % Benzyl Alcohol = [(Vb - Vs) x M x 108.14] / (w x 10) Where:
-
Vb = volume of NaOH used for the blank (mL)
-
Vs = volume of NaOH used for the sample (mL)
-
M = molarity of the NaOH solution
-
108.14 = molecular weight of benzyl alcohol
-
w = weight of the benzyl alcohol sample (g)
-
-
IV. UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry offers a simple and rapid method for the determination of benzyl alcohol, particularly in simple matrices or for in-process control where high selectivity is not required.
The Principle of Spectrophotometric Measurement
Benzyl alcohol exhibits a characteristic UV absorbance spectrum with maxima around 252, 257, and 262 nm. Direct measurement of absorbance at one of these wavelengths can be used for quantification, provided there are no interfering substances that absorb in the same region. For more complex matrices, derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands.[3][13]
Detailed Experimental Protocol: Derivative Spectrophotometry
This protocol is based on a method for the simultaneous determination of benzyl alcohol and diclofenac.[3][13]
-
Standard and Sample Preparation:
-
Prepare stock solutions of benzyl alcohol in a suitable solvent (e.g., methanol or water).
-
Prepare working standards and sample solutions diluted to an appropriate concentration.
-
-
Spectrophotometric Analysis:
-
Scan the UV spectrum of the standards and samples from 200 to 400 nm.
-
Generate the first or second derivative of the absorbance spectra.
-
Measure the peak-to-trough amplitude in the derivative spectrum at a wavelength where the analyte of interest has a significant signal and the interfering substance has a minimal signal (zero-crossing point).
-
-
Quantification:
-
Create a calibration curve by plotting the derivative signal versus the concentration of the standards.
-
Determine the concentration of benzyl alcohol in the sample from the calibration curve.
-
Performance Characteristics of a Derivative Spectrophotometric Method
| Parameter | Value (for Benzyl Alcohol with Diclofenac)[3] |
| Linearity Range | 30 - 97 µg/mL |
| LOD | Not specified |
| LOQ | Not specified |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (%RSD) | < 1.5% |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for the determination of benzyl alcohol is dictated by the specific requirements of the analysis.
-
Gas Chromatography is the method of choice for its high sensitivity and selectivity, making it ideal for trace analysis, impurity profiling, and routine quality control of raw materials and finished products.
-
High-Performance Liquid Chromatography offers excellent versatility for a wide range of sample matrices, particularly for finished products containing non-volatile components.
-
Titrimetry , while lacking in selectivity, provides a simple and cost-effective method for the assay of pure benzyl alcohol raw material as prescribed by pharmacopeias.
-
UV-Vis Spectrophotometry is a rapid and economical tool for screening and in-process control in simple formulations where interfering substances are absent.
By understanding the principles, advantages, and limitations of each technique, researchers and analytical scientists can confidently select and implement the most appropriate method to ensure the quality, safety, and efficacy of their products.
References
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Tschickardt, M., Krämer, W., Schmitt, R., Hebisch, R., Brock, T. H., Hartwig, A., & MAK Commission. (2019). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. The MAK-Collection for Occupational Health and Safety, 4(3), 1-17. [Link]
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United States Pharmacopeia (USP). (2012). Benzyl Alcohol Monograph. [Link]
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Zhang, L., & Li, J. (2015). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Journal of Cosmetics, Dermatological Sciences and Applications, 5(3), 203-207. [Link]
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de Micalizzi, Y. C., Pappano, N. B., & Debattista, N. B. (1998). Simultaneous spectrophotometric determination of benzyl alcohol and diclofenac in pharmaceuticals using methods based on the first derivative of the optical density ratio. Talanta, 47(2), 525-530. [Link]
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Al-Zehouri, J. (2011). Capillary gas chromatographic method for the determination of benzyl alcohol in injectable formulations. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 9-12. [Link]
-
Özdemir, D., & Uslu, B. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1045. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
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Shrivastava, V. S., & Jain, R. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]
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USP-NF. (2012). NF 30 Official Monographs / Benzyl Alcohol. [Link]
-
METTLER TOLEDO. (n.d.). Content Determination of Benzyl Alcohol. [Link]
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Zhang, L., & Li, J. (2015). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Journal of Cosmetics, Dermatological Sciences and Applications, 5(3), 203-207. [Link]
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YASH Pharma Laboratories Pvt. Ltd. (n.d.). Benzyl Alcohol IP STP BP. [Link]
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Restek. (2025). Alcoholic Beverage Analysis by GC. [Link]
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METTLER TOLEDO. (n.d.). Content Determination of Benzyl Alcohol. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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OSHA. (1993). Benzyl alcohol (Method PV2009). [Link]
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Shrivastava, V. S., & Jain, R. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]
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Sanyal, S. P., Ganguly, P., & Bhattacharya, S. (1989). Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Indian Journal of Technology, 27, 340-343. [Link]
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Schure, M. R. (2019). How Reversed-Phase Liquid Chromatography Works. LCGC North America, 37(1), 22-29. [Link]
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Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]
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Teutenberg, T. (2011). Reversed-phase HPLC. In HPLC Method Development for Pharmaceuticals (pp. 3-34). Academic Press. [Link]
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A Senior Application Scientist's Guide to Benzyl Alcohol Oxidation: Comparing the Efficacy of Noble Metal, Transition Metal, and Metal-Free Catalysts
For researchers, scientists, and professionals in drug development, the selective oxidation of benzyl alcohol to benzaldehyde is a cornerstone transformation. Benzaldehyde is a critical intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals. The efficiency and selectivity of this reaction are paramount, driving the continuous exploration of novel catalytic systems. This guide provides an in-depth, objective comparison of the performance of three major classes of heterogeneous catalysts: noble metal-based, transition metal-based, and metal-free catalysts, supported by experimental data and mechanistic insights.
Introduction: The Quest for an Ideal Catalyst
The "ideal" catalyst for benzyl alcohol oxidation should exhibit high conversion of the starting material, exceptional selectivity towards benzaldehyde (minimizing over-oxidation to benzoic acid or side reactions), stability for multiple reaction cycles, and cost-effectiveness. Traditionally, stoichiometric oxidants have been employed, but their use generates significant hazardous waste.[1] Modern research focuses on "green" catalytic processes utilizing clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).[2] This guide will navigate the complex landscape of heterogeneous catalysts, providing the necessary data and rationale to inform your catalyst selection process.
Noble Metal Catalysts: The High-Performance Benchmark
Noble metal catalysts, particularly those based on palladium (Pd), gold (Au), and platinum (Pt), are extensively studied for alcohol oxidation due to their high intrinsic activity.[2]
Palladium-Based Catalysts: A Versatile Workhorse
Palladium catalysts, often supported on carbon (Pd/C), alumina (Pd/Al₂O₃), or titania (Pd/TiO₂), are highly effective for benzyl alcohol oxidation.[2] The catalytic activity is influenced by factors such as Pd particle size and the nature of the support.[2] Studies have shown that there is an optimal Pd nanoparticle size for maximizing conversion rates.[2]
Bimetallic Palladium Catalysts: The addition of a second metal to palladium can significantly enhance catalytic performance. For instance, the introduction of gold (Au) to Pd can increase selectivity to benzaldehyde by suppressing the formation of byproducts like toluene.[2] Au-Pd bimetallic catalysts with an Au-rich core and a Pd-rich shell structure have demonstrated high activity.[2] Similarly, bimetallic Pd-Fe catalysts supported on TiO₂ have shown remarkable efficacy, attributed to the bifunctionality of the catalyst in both synthesizing H₂O₂ in situ and generating reactive oxygen species.[3]
Gold-Based Catalysts: High Selectivity at Mild Conditions
Gold nanoparticles have emerged as excellent catalysts for selective oxidation reactions, particularly when high selectivity to the aldehyde is desired. The catalytic performance of supported Au catalysts is highly dependent on the support material and the Au particle size.[4]
Bimetallic Gold Catalysts: Alloying gold with other metals, such as palladium, can lead to synergistic effects, resulting in enhanced activity and selectivity compared to their monometallic counterparts.[5]
Mechanistic Insights: The Role of the Metal Surface
The mechanism of benzyl alcohol oxidation on noble metal surfaces generally involves the following key steps:
-
Adsorption of benzyl alcohol onto the metal surface.
-
Activation of the O-H and α-C-H bonds.
-
Desorption of the benzaldehyde product.
The rate-determining step can vary depending on the specific metal and reaction conditions. For bimetallic catalysts, electronic effects between the two metals can facilitate the activation of reactants and the desorption of products, leading to higher turnover frequencies (TOFs).
Transition Metal Catalysts: Cost-Effective and Abundant Alternatives
While noble metals offer high performance, their cost and scarcity are significant drawbacks. Transition metal-based catalysts, utilizing elements like manganese (Mn), cobalt (Co), and copper (Cu), present a more sustainable and economical alternative.[6]
Manganese Oxide Catalysts: High Activity and Selectivity
Manganese oxides (such as MnO₂) are known to be highly active and selective catalysts for the aerobic oxidation of benzyl alcohol.[7] Mechanochemically synthesized manganese oxide has demonstrated 100% selectivity for benzaldehyde with high conversion rates.[7] The catalytic activity is attributed to the redox properties of the manganese species.
Cobalt-Based Catalysts: Single-Atom Catalysis for Enhanced Performance
Recent advancements in single-atom catalysis have shown that isolated cobalt atoms supported on nitrogen-doped carbon (Co/NC) can exhibit exceptional performance in benzyl alcohol oxidation.[8] These single-atom catalysts can achieve high conversion and near-perfect selectivity to benzaldehyde, attributed to the unique electronic environment of the isolated Co atoms coordinated with nitrogen.[8]
Mechanistic Considerations: The Redox Cycle
The catalytic cycle for transition metal oxide catalysts typically involves the redox transformation of the metal ion. For example, in the case of manganese oxide, Mn(IV) can be reduced to Mn(III) during the oxidation of the alcohol, and subsequently re-oxidized to Mn(IV) by the oxidant. The lattice oxygen in the metal oxide can also play a crucial role in the reaction mechanism.
Metal-Free Catalysts: A New Frontier in Green Catalysis
The development of metal-free catalysts is a rapidly growing area of research, driven by the desire to create truly sustainable and environmentally benign catalytic systems. These catalysts are typically based on functionalized carbon materials.
Nitrogen-Doped Carbon Materials: Tuning Activity with Heteroatoms
Nitrogen-doped carbon materials, such as N-doped carbon nanotubes and graphene, have emerged as promising metal-free catalysts for benzyl alcohol oxidation.[9][10] The introduction of nitrogen atoms into the carbon lattice creates active sites that can facilitate the adsorption and activation of reactants. The type of nitrogen doping (e.g., pyridinic, graphitic) has been shown to influence the catalytic activity.[9]
Sulfur-Doped Graphene: Another Promising Metal-Free System
Sulfurized graphene has also been reported as an effective metal-free catalyst for the liquid-phase oxidation of benzyl alcohol using hydrogen peroxide as the oxidant.[11]
Mechanistic Aspects: The Role of Active Sites
The mechanism of benzyl alcohol oxidation on metal-free catalysts is still under investigation, but it is believed that the active sites are the heteroatoms (e.g., nitrogen) and defects in the carbon structure. These sites can activate the oxidant and the alcohol, facilitating the transfer of electrons and the breaking of C-H and O-H bonds.[12]
Comparative Performance Data
The following table summarizes the performance of various catalysts for benzyl alcohol oxidation. It is important to note that direct comparison can be challenging due to the different reaction conditions reported in the literature.[2]
| Catalyst | Support | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | TOF (h⁻¹) | Reference |
| Noble Metal Catalysts | ||||||||
| 1% Pd | TiO₂ | H₂/O₂ | 50 | - | - | - | ~1500 | [3] |
| 1% PdAu | TiO₂ | H₂/O₂ | 50 | - | - | - | ~4500 | [3] |
| 1% PdFe | TiO₂ | H₂/O₂ | 50 | - | - | >96 | ~5700 | [3] |
| Au-Pd | TiO₂-rutile | O₂ | - | - | High | Low | - | [4] |
| 0.32 wt% Pd | Al₂O₃ | O₂ | 100 | 4 | 60 | - | - | [2] |
| Transition Metal Catalysts | ||||||||
| Co₁/NC | N-doped C | O₂ | - | - | 95.2 | ~99.9 | - | [8] |
| Fe(NO₃)₃ | - | N₂ | - | 6 | 94.9 | - | - | |
| MnO₂ | - | O₂ | - | - | High | 100 | - | [7] |
| Metal-Free Catalysts | ||||||||
| N-doped Graphene | - | PMS | 50 | - | >96 | High | - | |
| NCNT700 | - | TBHP | - | - | - | 76 | 186 | [10] |
| Sulfurized Graphene | - | H₂O₂ | 80 | 3 | 18.2 | - | - | [11] |
Note: TOF (Turnover Frequency) is a measure of the intrinsic activity of the catalyst. PMS (Peroxymonosulfate), TBHP (tert-Butyl hydroperoxide). Data is compiled from various sources and direct comparison should be made with caution.
Experimental Protocols
General Procedure for Catalytic Benzyl Alcohol Oxidation
The following is a general experimental protocol for the liquid-phase oxidation of benzyl alcohol. Specific parameters should be optimized for each catalytic system.
-
Catalyst Preparation: The catalyst is prepared according to the desired method (e.g., impregnation, deposition-precipitation, etc.).
-
Reaction Setup: A known amount of the catalyst, benzyl alcohol, and solvent (if applicable) are added to a reaction vessel (e.g., a stirred autoclave).
-
Reaction Conditions: The reactor is sealed, purged with the oxidant (e.g., O₂), and heated to the desired temperature under constant stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Analysis: The conversion of benzyl alcohol and the selectivity to benzaldehyde are calculated based on the analytical data.
-
Catalyst Recovery and Reuse: After the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation, washed, dried, and tested for its reusability in subsequent reaction cycles.
Synthesis of a Representative Catalyst: Pd/C via Impregnation
Caption: Workflow for the synthesis of a Pd/C catalyst via the impregnation method.
Visualization of Reaction Pathways
The selective oxidation of benzyl alcohol can proceed through different pathways, leading to various products. The desired pathway is the selective oxidation to benzaldehyde.
Caption: Possible reaction pathways in the catalytic oxidation of benzyl alcohol.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of catalyst, support, oxidant, and reaction conditions is a multi-variable optimization problem. For instance, the selection of a support material is not arbitrary. A high-surface-area support like activated carbon can provide better dispersion of the active metal nanoparticles, leading to a higher number of accessible active sites.[2] The choice of a bimetallic catalyst, such as Pd-Au, is driven by the hypothesis that the electronic interaction between the two metals can modify the catalytic properties, often leading to enhanced selectivity.[2]
A robust experimental protocol should be a self-validating system. This means including control experiments, such as running the reaction without a catalyst to quantify the background reaction rate, and performing catalyst leaching tests to confirm the heterogeneous nature of the catalysis.[5] Furthermore, catalyst characterization before and after the reaction (e.g., using techniques like X-ray diffraction and transmission electron microscopy) is crucial to assess its stability and identify any changes in its structure or morphology.
Conclusion and Future Outlook
The field of catalytic benzyl alcohol oxidation is rich with diverse and promising options.
-
Noble metal catalysts remain the gold standard for high activity and are well-understood, with bimetallic systems offering enhanced performance.
-
Transition metal catalysts provide a cost-effective and sustainable alternative, with recent advances in single-atom catalysis demonstrating remarkable efficacy.
-
Metal-free catalysts represent the next frontier in green chemistry, offering the potential for truly environmentally benign processes, although their activity and stability often require further improvement.
The optimal choice of catalyst will ultimately depend on the specific requirements of the application, balancing factors such as cost, desired selectivity, and process scalability. Future research will likely focus on the rational design of catalysts with precisely controlled active sites, the development of more robust and reusable non-noble metal and metal-free systems, and the use of advanced in-situ and operando characterization techniques to gain a deeper understanding of the catalytic mechanisms at the molecular level.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3,4,5-Tris(benzyloxy)benzyl Alcohol
As a novel and specialized reagent in advanced research and pharmaceutical development, 3,4,5-Tris(benzyloxy)benzyl Alcohol demands a meticulous approach to laboratory safety. This guide provides an in-depth operational plan for its handling, storage, and disposal, grounded in established safety protocols for analogous chemical structures and available hazard data. Our primary objective is to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not extensively available, a preliminary hazard assessment can be constructed from available data and the well-documented profile of its structural relative, Benzyl Alcohol.
GHS Hazard Statements for this compound: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on the toxicology of Benzyl Alcohol, which is classified as mildly toxic, it can cause skin and respiratory irritation and is a mild central nervous system depressant[2]. Ingestion of significant quantities of benzyl alcohol can lead to nausea, vomiting, and headaches[2]. Given these factors, a cautious approach is warranted when handling this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₆O₄ | [3] |
| Molecular Weight | 426.5 g/mol | [3] |
| Appearance | White Solid | [1] |
| Melting Point | 107°C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe handling. The following recommendations are based on best practices for handling irritant and potentially toxic solid chemicals.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. Ensure gloves conform to EN 374 standard. | Provides a chemical-resistant barrier to prevent skin contact and irritation. Frequent changes are recommended, especially if contamination is suspected[4]. |
| Eye Protection | Chemical safety goggles conforming to EN 166. A face shield should be worn if there is a risk of splashing. | Protects against airborne particles and accidental splashes that can cause serious eye irritation[4]. |
| Body Protection | A lab coat is mandatory. For larger quantities or when generating dust, a disposable gown is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended. | Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation[5]. |
Workflow for Donning and Doffing PPE:
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].
-
The recommended storage temperature is in a refrigerator[1]. Keep the container tightly closed[6][7].
Step 2: Handling and Weighing
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure[6].
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Avoid generating dust. If the material is a fine powder, consider wetting it with a small amount of an appropriate solvent if compatible with the experimental procedure.
Step 3: Experimental Use
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure all manipulations are performed within the fume hood.
-
Keep containers closed when not in use to prevent the release of vapors or dust[7].
Step 4: Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, cover with an inert absorbent material and then collect for disposal[7].
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Do not allow the material to enter drains or waterways[7].
Emergency Spill Response Flowchart:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
